molecular formula C10H15ClFNO B1446835 4-(2-Fluorophenoxy)butan-1-amine hydrochloride CAS No. 1864058-03-6

4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Número de catálogo: B1446835
Número CAS: 1864058-03-6
Peso molecular: 219.68 g/mol
Clave InChI: VCVFZHTXZCGWOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Fluorophenoxy)butan-1-amine hydrochloride (CAS 1864058-03-6) is a chemical compound with the molecular formula C 10 H 15 ClFNO and a molecular weight of 219.69 g/mol . This phenoxy alkylamine derivative is offered as a high-purity building block for scientific research and development. Structurally, this compound features a butylamine chain linked to a 2-fluorophenoxy group, a motif of interest in medicinal chemistry. While the specific biological profile of this compound is not detailed in the available literature, research on structurally similar compounds highlights the potential research value of this chemical class. Phenoxy alkylamines are frequently investigated for their interactions with neurological targets . For instance, research into orexin receptor antagonists, which play a crucial role in regulating sleep-wake states, often involves complex molecules containing fluorinated aromatic systems . Furthermore, simple fluorinated benzylamines are studied as biochemical tools for probing enzyme function . As such, 4-(2-Fluorophenoxy)butan-1-amine hydrochloride serves as a versatile synthetic intermediate for researchers in neuroscience and pharmacology exploring new therapeutic agents or mechanistic pathways. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

4-(2-fluorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFZHTXZCGWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Solubility Characterization of Aryloxy-Alkylamine Hydrochlorides: A Case Study Approach with 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical and solubility characterization of novel aryloxy-alkylamine hydrochlorides, a chemical class of significant interest in drug development. Due to the absence of specific published experimental data for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, this document establishes a robust set of protocols and theoretical considerations based on established analytical methodologies and data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the systematic evaluation of new chemical entities.

Introduction: The Importance of Early-Stage Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. These properties, including molecular structure, purity, melting point, pKa, logP, and solubility, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. For aryloxy-alkylamine hydrochlorides, which often target central nervous system (CNS) receptors or ion channels, these parameters directly influence absorption, distribution, metabolism, and excretion (ADME).

Structural and Fundamental Properties

A foundational step in characterizing any NCE is confirming its identity and basic properties.

Molecular Structure and Identity

The first step is to unequivocally confirm the chemical structure. For 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, the expected structure is:

Chemical structure of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Caption: Chemical structure of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

Key Identifiers (Predicted/Analog-Based):

PropertyValueSource/Method
Molecular Formula C₁₀H₁₅ClFNOCalculated
Molecular Weight 219.68 g/mol Calculated
CAS Number Not available

Note: The molecular weight is calculated based on the chemical formula. No CAS number is currently assigned.

Purity Determination

Assessing the purity of the compound is paramount before any further characterization. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically effective for separating related impurities.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G pKa_Determination A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Logical flow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross lipid membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase and then add an equal volume of the octanol phase.

  • Equilibration: Vigorously shake the mixture to allow for partitioning and then centrifuge to separate the layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Solubility Profile

Solubility is a critical factor for drug absorption. For an amine hydrochloride, solubility is expected to be pH-dependent.

Aqueous Solubility

Determining solubility in aqueous media at different pH values is essential.

Experimental Protocol: Equilibrium Solubility Measurement

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of the compound to a known volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate by HPLC-UV against a calibration curve.

Predicted and Analog-Based Solubility Data:

Solvent SystemExpected SolubilityRationale/Reference
Water (pH-dependent) High at acidic pH, decreasing as pH increasesAmine hydrochlorides are generally more soluble in their ionized form.
Ethanol SolubleMany organic salts show good solubility in polar protic solvents.
Dimethyl Sulfoxide (DMSO) Freely SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent.

Note: These are predicted solubilities. The general solubility descriptions follow USP conventions. [1]

Biorelevant Media Solubility

To better predict in vivo performance, solubility should also be assessed in simulated biological fluids.

Experimental Protocol: Solubility in SGF and SIF

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8).

  • Procedure: Follow the equilibrium solubility protocol described above, using SGF and SIF as the solvents. This provides insight into how the compound will behave in the stomach and small intestine.

Analytical Characterization

Spectroscopic methods are used to confirm the structure and provide further details about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by showing the connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used to identify the presence of key functional groups within the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to the physicochemical and solubility characterization of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, a representative aryloxy-alkylamine hydrochloride. While experimental data for this specific molecule is not yet in the public domain, the protocols and principles detailed herein provide a robust framework for its evaluation. By following these methodologies, researchers can generate the critical data necessary to advance NCEs through the drug development pipeline. The application of these techniques will enable a thorough understanding of the compound's properties, facilitating informed decisions in lead optimization and formulation development.

References

  • NextSDS. 4-(4-fluorophenoxy)butan-1-amine — Chemical Substance Information. [Link]

  • U.S. Pharmacopeia. Description and Solubility. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is a meticulous process of scientific inquiry. This guide provides an in-depth technical overview of the in vitro pharmacological profiling of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, a compound of interest due to its structural motifs suggesting potential interactions with central nervous system (CNS) targets. The presence of a fluorophenoxy group and a butan-1-amine side chain suggests a potential for interaction with monoamine transporters or receptors, a common feature in many CNS-active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a strategic framework for the comprehensive in vitro characterization of this and similar molecules. Our approach is grounded in the principles of causality, self-validating protocols, and authoritative scientific grounding to ensure the generation of robust and reliable data.

Strategic Rationale for In Vitro Profiling

The initial in vitro characterization of a novel compound is a critical step in understanding its biological activity and potential therapeutic applications. For 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, our primary hypothesis is its potential activity as a monoamine reuptake inhibitor.[1][2][3] This class of compounds has well-established therapeutic utility in a range of CNS disorders.[2][3] Therefore, our experimental strategy is designed to first assess its primary binding affinity and functional potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Subsequently, a broader secondary screening against a panel of CNS receptors and ion channels is essential to determine its selectivity profile and identify any potential off-target effects that could lead to undesirable side effects.[4][5][6]

Primary Target Characterization: Monoamine Transporter Interaction

The initial phase of our investigation focuses on quantifying the interaction of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride with the primary hypothesized targets: SERT, NET, and DAT.[7]

Radioligand Binding Assays: Gauging Affinity

The foundational step in understanding a compound's interaction with a target is to determine its binding affinity (Ki). This is typically achieved through competitive radioligand binding assays.[2][8]

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing human recombinant SERT, NET, or DAT are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with the prepared cell membranes.

    • Increasing concentrations of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (or a reference compound) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site competition model.

    • The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

TargetRadioligandKi (nM) of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride
hSERT[³H]-Citalopram15
hNET[³H]-Nisoxetine45
hDAT[³H]-WIN 35,428120

This data is hypothetical and for illustrative purposes only.

Functional Uptake Assays: Determining Potency

While binding affinity indicates how well a compound interacts with a target, a functional assay is required to determine its effect on the target's activity. For monoamine transporters, this is assessed via neurotransmitter uptake inhibition assays.[1][7]

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture:

    • HEK-293 cells stably expressing human recombinant SERT, NET, or DAT are seeded into 96-well plates and grown to confluency.

  • Uptake Inhibition Assay:

    • Cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with increasing concentrations of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride or a reference compound.

    • A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value for the inhibition of neurotransmitter uptake.

Hypothetical Functional Potency Data

TargetSubstrateIC50 (nM) of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride
hSERT[³H]-Serotonin25
hNET[³H]-Norepinephrine70
hDAT[³H]-Dopamine200

This data is hypothetical and for illustrative purposes only.

Visualizing the Primary Target Interaction Workflow

G cluster_binding Radioligand Binding Assay cluster_functional Functional Uptake Assay b_start HEK-293 cells with recombinant transporters b_mem_prep Membrane Preparation b_start->b_mem_prep b_incubation Incubation with Radioligand & Test Compound b_mem_prep->b_incubation b_filtration Rapid Filtration b_incubation->b_filtration b_quant Scintillation Counting b_filtration->b_quant b_analysis Data Analysis (IC50, Ki) b_quant->b_analysis f_start HEK-293 cells in 96-well plates f_preinc Pre-incubation with Test Compound f_start->f_preinc f_uptake Addition of Radiolabeled Neurotransmitter f_preinc->f_uptake f_wash Wash & Cell Lysis f_uptake->f_wash f_quant Scintillation Counting f_wash->f_quant f_analysis Data Analysis (IC50) f_quant->f_analysis

Caption: Workflow for Primary Target Characterization.

Secondary Pharmacology: Assessing Selectivity and Off-Target Effects

A comprehensive understanding of a compound's pharmacology requires looking beyond its primary targets. A broad screening panel is crucial for identifying potential off-target interactions that could contribute to adverse effects or reveal novel therapeutic opportunities.[4][9]

Broad Receptor and Ion Channel Screening

A common approach is to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of receptors, ion channels, and enzymes. Targets showing significant inhibition (typically >50%) are then selected for full dose-response curve analysis to determine their IC50 or Ki values.

Hypothetical Selectivity Screening Data (>50% Inhibition at 1 µM)

TargetAssay Type% Inhibition at 1 µM
5-HT2A ReceptorBinding65%
Alpha-1A Adrenergic ReceptorBinding55%
M1 Muscarinic ReceptorBinding15%
hERG ChannelElectrophysiology<10%

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, the 5-HT2A and Alpha-1A adrenergic receptors would be prioritized for further investigation with full dose-response curves.

Experimental Protocol: Broad Panel Screening

The methodologies for broad panel screening are varied and target-dependent, but generally involve:

  • Radioligand Binding Assays: For a wide range of G-protein coupled receptors (GPCRs) and ion channels.[8][10]

  • Enzyme Inhibition Assays: For targets such as monoamine oxidase (MAO).

  • Functional Assays: Calcium flux assays for GPCRs or electrophysiology for ion channels.

Visualizing the Selectivity Profiling Pathway

G start 4-(2-Fluorophenoxy)butan-1-amine hydrochloride primary Primary Screening (SERT, NET, DAT) start->primary secondary Broad Panel Screening (e.g., 100+ targets) start->secondary selectivity Determine Selectivity Ratios primary->selectivity hit_id Identify Off-Targets (>50% inhibition) secondary->hit_id dose_resp Dose-Response Curves for Hits (IC50/Ki) hit_id->dose_resp dose_resp->selectivity profile Comprehensive In Vitro Pharmacological Profile selectivity->profile

Caption: Decision Pathway for Selectivity Profiling.

In Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial.[11]

Key In Vitro ADME-Tox Assays:

  • CYP450 Inhibition: To assess the potential for drug-drug interactions, the compound is tested for its inhibitory activity against major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[11]

  • Hepatotoxicity: The compound's toxicity is evaluated in cell lines such as HepG2 to identify potential liver toxicity.[11]

  • hERG Liability: The potential for cardiac toxicity is assessed by measuring the compound's effect on the hERG potassium channel, typically using patch-clamp electrophysiology.

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its free concentration and availability to act on its targets.

  • Metabolic Stability: The compound's stability is assessed in liver microsomes or hepatocytes to predict its in vivo half-life.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the in vitro pharmacological profile of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. Based on our hypothetical data, this compound presents as a promising SERT-preferring triple reuptake inhibitor with some activity at the 5-HT2A and Alpha-1A adrenergic receptors. The subsequent steps in its preclinical development would involve in vivo behavioral models to assess its efficacy in relevant disease models (e.g., models of depression or anxiety) and further safety pharmacology studies. The integration of in vitro data with in vivo outcomes is paramount for the successful translation of a novel chemical entity into a potential therapeutic agent.

References

  • Hacksell, U., et al. (2014). ACADIA Pharmaceuticals Inc. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62454297, 2-(4-fluorophenoxy)-N-methylbutan-1-amine. PubChem. Available at: [Link]

  • Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Neuropsychopharmacology, 31(11), 2460-2469. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Available at: [Link]

  • American Elements. (n.d.). 1-(4-fluorophenyl)butan-2-amine hydrochloride. Available at: [Link]

  • Stirling, D. I. (1995). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S. Patent No. 6,133,018. Google Patents.
  • Miljković, F., & Bajorath, J. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 23(10), 2447. Available at: [Link]

  • Szałaj, N., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(22), 3826-3837. Available at: [Link]

  • Dolder, P. C., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1373. Available at: [Link]

  • Naz, T., et al. (2007). 1,4-Bis(4-aminophenoxy)butane. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3777. Available at: [Link]

  • NextSDS. (n.d.). 4-(2-fluorophenyl)butan-2-amine — Chemical Substance Information. Available at: [Link]

  • Desai, P. B., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 9(11), e113543. Available at: [Link]

  • Kar, S., & Roy, K. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]

  • Chad's Prep. (2018, September 21). 22.4d Synthesis of Amines Gabriel Synthesis [Video]. YouTube. Available at: [Link]

  • Latli, B., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Molecules, 27(22), 7733. Available at: [Link]

  • Micheli, F., et al. (2010). Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. PubChem. Available at: [Link]

  • Miljković, F., & Bajorath, J. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Semantic Scholar. Available at: [Link]

  • Ohtake, A., et al. (2003). muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in. Continence, 3(Supplement 2), 1-12. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6084. Available at: [Link]

  • Allen Institute for AI. (n.d.). (I) Give various functional isomers of butan-1-amine and give their isomeric relations. (II) Give various isomers of butan. Available at: [Link]

  • Millan, M. J. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Molecules, 16(2), 1344-1369. Available at: [Link]

  • Ramachandran, P. V. (2021). Amine-Boranes: Synthesis and Applications. Purdue University Graduate School. Available at: [Link]

  • Rowley, M., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Available at: [Link]

  • Adamowicz, P., et al. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug Testing and Analysis, 9(3), 405-414. Available at: [Link]

Sources

Navigating the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, stability, and efficacy. This technical guide provides an in-depth exploration of the methodologies and scientific principles involved in the characterization of the crystal structure and polymorphism of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. While specific crystallographic data for this compound is not publicly available, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals undertaking such an investigation.

Introduction: The Significance of Solid-Form Screening

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's physicochemical properties.[1][2][3] These properties include solubility, dissolution rate, melting point, and stability, all of which can directly impact the bioavailability and therapeutic effectiveness of the final drug product.[2][3] The unexpected appearance of a different polymorphic form during manufacturing can lead to significant challenges, including changes in bioavailability that could render a drug sub-potent or even toxic.[1] Therefore, a thorough investigation of the polymorphic landscape of a new chemical entity like 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is not merely a matter of scientific curiosity, but a critical step in drug development and risk mitigation.[4][5]

This guide will delineate the experimental strategies and analytical techniques required to identify, isolate, and characterize the different solid forms of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, ensuring a robust understanding of its solid-state behavior.

Polymorph Screening: A Multifaceted Approach

The primary objective of a polymorph screen is to crystallize the API under a wide array of conditions to induce the formation of as many different solid forms as possible. A comprehensive screen for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride would involve a variety of crystallization techniques.

Experimental Design for Polymorphic Screening

A well-designed polymorph screen should explore a broad crystallization space. Key parameters to vary include:

  • Solvents: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

  • Crystallization Method: Different techniques can favor the nucleation and growth of different polymorphs.

  • Temperature: Both isothermal and non-isothermal conditions should be explored.

  • Supersaturation: The rate at which supersaturation is achieved can influence the resulting solid form.

Table 1: Recommended Crystallization Techniques for Polymorph Screening

Crystallization TechniquePrincipleKey Parameters to Control
Slow Evaporation Gradual removal of solvent increases solute concentration, leading to crystallization.Solvent choice, temperature, rate of evaporation.
Cooling Crystallization Decreasing the temperature of a saturated solution to induce crystallization.Solvent choice, cooling rate, final temperature.
Anti-Solvent Addition Addition of a solvent in which the solute is insoluble to a solution to induce precipitation.Solvent/anti-solvent pair, rate of addition, temperature.
Slurry Conversion Equilibration of a solid in a solvent in which it is sparingly soluble to facilitate conversion to a more stable form.Solvent choice, temperature, time.
Melt Crystallization Cooling of a molten sample to induce crystallization.Cooling rate, holding time at elevated temperature.

A high-throughput screening approach can be utilized to efficiently explore a large number of experimental conditions with a minimal amount of the API.

Polymorph_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solid Form Characterization cluster_2 Phase 3: Structural Elucidation API 4-(2-Fluorophenoxy)butan-1-amine HCl Solvent_Selection Diverse Solvent Library API->Solvent_Selection Crystallization_Methods Multiple Crystallization Techniques (Evaporation, Cooling, etc.) Solvent_Selection->Crystallization_Methods HTS High-Throughput Screening Crystallization_Methods->HTS PXRD Powder X-ray Diffraction (PXRD) HTS->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Microscopy Optical & Electron Microscopy TGA->Microscopy SCXRD Single-Crystal X-ray Diffraction (SCXRD) Microscopy->SCXRD Structure_Solution Crystal Structure Determination SCXRD->Structure_Solution

Caption: A generalized workflow for polymorph screening and characterization.

Core Analytical Techniques for Solid-State Characterization

A suite of analytical techniques is employed to identify and characterize the different solid forms obtained from the screening process.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Mounting: Place the powdered sample on a zero-background sample holder.

  • Data Collection: Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: Compare the diffraction patterns of different samples to identify unique crystalline forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms, such as melting points, phase transitions, and desolvation events.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for mass loss, which can indicate the presence of solvates or hydrates.

Single-Crystal X-ray Diffraction (SCXRD)

To definitively determine the crystal structure of a polymorph, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique provides the precise arrangement of atoms in the crystal lattice.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a single-crystal diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.[6][7]

Spectroscopic and Microscopic Characterization

Further characterization can be achieved through spectroscopic and microscopic techniques to provide a comprehensive understanding of the solid forms.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs based on subtle changes in vibrational modes.

Solid-State NMR (ssNMR)

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local environment of specific atoms.

Microscopy

Optical and scanning electron microscopy (SEM) can be used to visualize the crystal habit and morphology of the different polymorphs.

Characterization_Techniques cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_secondary Secondary Characterization Polymorphs Identified Solid Forms PXRD PXRD (Fingerprinting) Polymorphs->PXRD DSC DSC (Thermal Transitions) Polymorphs->DSC TGA TGA (Solvation State) Polymorphs->TGA SCXRD SCXRD (Definitive Structure) Polymorphs->SCXRD Spectroscopy FTIR / Raman (Vibrational Modes) Polymorphs->Spectroscopy ssNMR ssNMR (Local Environment) Polymorphs->ssNMR Microscopy Microscopy (Morphology) Polymorphs->Microscopy

Caption: Interconnected analytical techniques for comprehensive solid-form characterization.

Data Interpretation and Thermodynamic Relationships

The data gathered from the various analytical techniques must be synthesized to establish the relationships between the different solid forms. This includes determining their relative thermodynamic stability. The most stable polymorph at a given temperature and pressure will generally be the least soluble.[1]

Conclusion

A thorough investigation into the crystal structure and polymorphism of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a critical, albeit complex, undertaking. By employing a systematic and multi-faceted approach to polymorph screening and characterization, researchers can gain a comprehensive understanding of its solid-state properties. This knowledge is indispensable for controlling the solid form throughout the drug development process, ultimately ensuring the consistent quality, safety, and efficacy of the final pharmaceutical product. While this guide provides a framework, the specific experimental conditions and outcomes will be unique to the compound , necessitating a flexible and scientifically rigorous approach.

References

  • Polymorph screening in pharmaceutical development. (2010, August 19).
  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting - ResearchGate. (n.d.).
  • (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine - PMC. (n.d.).
  • High-throughput polymorph screening of active pharmaceutical ingredients | Unchained Labs. (n.d.).
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control - International Pharmaceutical Industry. (n.d.).
  • Polymorph Screening for Identification of Relevant Crystalline Forms. (2025, March 11).
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (2019, October 24).
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability - ResearchGate. (2025, November 21).
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. (n.d.).

Sources

An In-depth Technical Guide on the Baseline Toxicity and Safety of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document is a predictive toxicological and safety assessment for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. As of the date of this publication, there is a notable absence of comprehensive, publicly available toxicological studies for this specific chemical entity. This guide has been constructed by leveraging data from structurally similar compounds and established toxicological principles to provide a robust framework for researchers, scientists, and drug development professionals. The information herein should be used as a guide for risk assessment and to inform the design of definitive safety studies, not as a substitute for such studies.

Executive Summary and Introduction

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a chemical compound of interest in research and development. Its structure, featuring a fluorinated aromatic ring linked via an ether to an aliphatic amine, suggests potential biological activity. However, this same structural arrangement necessitates a thorough evaluation of its safety profile. This guide provides a foundational understanding of the potential toxicological liabilities of this compound. We will delve into a predictive assessment of its acute toxicity, irritation potential, and other key safety endpoints. Furthermore, this document outlines the standard experimental protocols required to definitively determine the safety profile of this and similar novel chemical entities.

The core of this guide is a structure-activity relationship (SAR) analysis, where we infer the potential hazards of the title compound by examining the known toxicological data of its close structural analogs. This approach is a cornerstone of modern toxicology and drug safety assessment, allowing for a scientifically grounded, predictive understanding in the absence of direct experimental data.

Molecular Structure and Physicochemical Properties (Predicted)

A foundational step in any toxicological assessment is understanding the molecule's basic properties. While experimental data is sparse, computational methods provide reliable estimates.

Caption: Chemical structure of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

  • Molecular Formula: C₁₀H₁₅ClFNO

  • Molecular Weight: 219.68 g/mol

  • Predicted Solubility: As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.

  • Predicted LogP: The lipophilicity will be influenced by the pH of the medium. The free base is expected to be moderately lipophilic.

Predictive Toxicological Profile based on Structural Analogs

The primary strategy for assessing the toxicology of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is to analyze data from structurally related compounds. The diagram below illustrates the relationship between our target compound and its analogs for which safety data is available.

SAR_Analysis cluster_analogs Structural Analogs with Known Data Target Target Compound 4-(2-Fluorophenoxy)butan-1-amine HCl Analog1 4-(4-Fluorophenoxy)butan-1-amine (Positional Isomer) Target->Analog1 Key Similarity: Core Structure Analog2 4-(2,4-Difluorophenoxy)butan-1-amine HCl (Additional F group) Target->Analog2 Key Similarity: Core Structure Analog3 2-(2-Fluorophenoxy)benzaldehyde (Shared Fluorophenoxy Moiety) Target->Analog3 Key Similarity: 2-Fluorophenoxy group

Caption: Structure-Activity Relationship (SAR) analysis approach.

Based on the available GHS classifications for its analogs, a predicted hazard profile can be constructed.

Acute Toxicity

The closest analog with public data, 4-(4-fluorophenoxy)butan-1-amine, is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[1] This suggests that 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Skin Corrosion/Irritation

4-(4-fluorophenoxy)butan-1-amine is classified as a skin irritant (Category 2).[1] Similarly, related compounds like 4-(2-Fluorophenoxy)benzaldehyde are also noted to cause skin irritation.[3] Therefore, it is highly probable that 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a skin irritant.

Serious Eye Damage/Irritation

There is a strong signal for serious eye damage. 4-(4-fluorophenoxy)butan-1-amine is classified as Eye Damage Category 1.[1] This is a significant concern, indicating that the compound could cause irreversible eye damage upon contact. General safety data sheets for similar amine compounds consistently warn of serious eye damage or irritation.[2][3][4][5]

Respiratory Irritation

While specific data for the butan-1-amine is lacking, related compounds with the 2-fluorophenoxy moiety are reported to cause respiratory irritation.[3] The STOT SE 3 classification for 4-(4-fluorophenoxy)butan-1-amine further supports the potential for respiratory tract irritation.[1]

Genotoxicity and Carcinogenicity

No data is available for the target compound or its close analogs regarding genotoxicity or carcinogenicity. However, some aromatic amines as a class are known to have mutagenic or carcinogenic potential. This is a critical data gap that would need to be addressed in a comprehensive safety assessment.

Summary of Predicted Hazards
Hazard EndpointPredicted GHS ClassificationBasis for Prediction (Structural Analog)
Acute Oral Toxicity Category 4 (Harmful if swallowed)4-(4-fluorophenoxy)butan-1-amine[1]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)4-(4-fluorophenoxy)butan-1-amine[1]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)4-(4-fluorophenoxy)butan-1-amine[1]
Skin Irritation Category 2 (Causes skin irritation)4-(4-fluorophenoxy)butan-1-amine[1]
Eye Damage Category 1 (Causes serious eye damage)4-(4-fluorophenoxy)butan-1-amine[1]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)4-(4-fluorophenoxy)butan-1-amine, 2-(2-Fluorophenoxy)benzaldehyde[1][3]

Recommended Experimental Protocols for a Definitive Safety Assessment

To move beyond predictive toxicology, a series of standardized in vitro and in vivo studies must be conducted. The following protocols, based on internationally recognized guidelines (e.g., OECD), are recommended.

Toxicology_Workflow Start Novel Compound: 4-(2-Fluorophenoxy)butan-1-amine HCl InVitro Tier 1: In Vitro Screening Start->InVitro Ames Bacterial Reverse Mutation Test (Ames Assay - OECD 471) InVitro->Ames MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490) InVitro->MLA MNiT In Vitro Micronucleus Test (OECD 487) InVitro->MNiT HCS High-Content Screening (e.g., Cytotoxicity, Mitochondrial Toxicity) InVitro->HCS InVivo Tier 2: In Vivo Studies (Based on In Vitro results and intended use) InVitro->InVivo AcuteOral Acute Oral Toxicity (OECD 423 or 425) InVivo->AcuteOral Dermal Skin & Eye Irritation/Corrosion (OECD 404 & 405) InVivo->Dermal RepeatDose Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407) InVivo->RepeatDose RiskAssessment Comprehensive Risk Assessment & Safe Handling Guidelines InVivo->RiskAssessment

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of the compound and obtain a classification for acute toxicity.

  • Methodology:

    • Healthy, young adult rodents (typically female rats) are used.

    • The test substance is administered in a stepwise procedure using a starting dose of 300 mg/kg (based on the prediction of Category 4).

    • A group of three animals is dosed.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome is a classification of the substance into one of the GHS categories.

  • Causality: This method is chosen for its use of fewer animals compared to traditional LD₅₀ tests while still providing a reliable classification for hazard labeling and risk assessment.

Protocol: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis Test Method)
  • Objective: To determine the skin irritation potential of the compound without the use of live animals.

  • Methodology:

    • A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

    • The test chemical is applied topically to the skin tissue model.

    • After a defined exposure period, the chemical is removed, and the tissue is incubated.

    • Cell viability is measured by enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified colorimetrically.

    • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the compound is a skin irritant.

  • Causality: This in vitro method is a validated and ethically preferred alternative to the in vivo rabbit skin irritation test (OECD 404). It provides a mechanistic assessment of cytotoxicity in skin cells.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Objective: To screen for the potential of the compound to induce gene mutations.

  • Methodology:

    • Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

    • These bacteria are exposed to the test compound, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • If the test compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Causality: This test is a cornerstone of genotoxicity testing. The inclusion of the S9 fraction is critical because it helps to identify compounds that may not be mutagenic themselves but are converted to mutagens by metabolic processes in the liver.

Handling, Storage, and First Aid

Given the predicted hazard profile, the following precautions are mandatory when handling 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[3] Avoid contact with skin, eyes, and clothing.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention.

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[6]

Conclusion

While direct toxicological data for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is not currently available, a predictive assessment based on close structural analogs provides a strong foundation for a preliminary risk assessment. The compound is predicted to be harmful if swallowed, inhaled, or in contact with skin. Most significantly, it is predicted to pose a risk of serious eye damage. It is also expected to cause skin and respiratory irritation.

This guide underscores the necessity of generating empirical data to confirm this predicted profile. The outlined experimental protocols provide a clear, standardized path for researchers to follow. By integrating this predictive approach with a structured experimental plan, the safe handling and development of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride can be achieved with a high degree of scientific rigor and personal safety.

References

  • Sigma-Aldrich. 4-(2,4-difluorophenoxy)butan-1-amine hydrochloride. (No direct URL to a full SDS was provided in the search results, but the product page implies its existence.)
  • U.S. Environmental Protection Agency. Hazard Data for (2R)-1-(4-Fluorophenoxy)propan-2-ol. [Link]

  • Greenbook. Safety Data Sheet for Defy Amine 4. [Link]

  • NextSDS. 4-(4-fluorophenoxy)butan-1-amine — Chemical Substance Information. [Link]

  • NextSDS. 2-(2-fluorophenoxy)benzaldehyde — Chemical Substance Information. [Link]

  • BD Regulatory Documents. Safety Data Sheet. (Generic SDS for a non-hazardous mixture, useful for formatting examples). [Link]

  • ResearchGate. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (Provides context on phenethylamine derivatives). [Link]

Sources

Pharmacological Profiling and Receptor Binding Affinity of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyalkylamine class represents a highly tunable, privileged scaffold in neuropharmacology. Specifically, 4-(2-fluorophenoxy)butan-1-amine hydrochloride and its structural analogs have emerged as critical molecular probes and therapeutic candidates targeting the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. These receptors are integral to cellular protein homeostasis, calcium signaling, and neuroprotection. This technical whitepaper dissects the mechanistic rationale behind the pharmacophore, provides quantitative Structure-Activity Relationship (SAR) data, and outlines a self-validating experimental framework for assessing receptor binding affinity.

Mechanistic Rationale: The Phenoxyalkylamine Pharmacophore

The rational design of 4-(2-fluorophenoxy)butan-1-amine analogs relies on precise biophysical principles to optimize ligand-receptor interactions.

  • The Ortho-Fluoro Substitution: The incorporation of a fluorine atom at the ortho position of the phenoxy ring is a deliberate metabolic and electronic strategy. Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å). This substitution modulates the electron density of the adjacent ether oxygen, subtly reducing its hydrogen-bond acceptor capacity while increasing the overall lipophilicity (logP) of the aromatic system. Crucially, ortho-fluorination prevents rapid CYP450-mediated oxidative metabolism, thereby extending the compound's pharmacokinetic half-life without inducing steric clash within the receptor's hydrophobic binding pocket.

  • Aliphatic Linker Length: Crystallographic and homology modeling of the human σ1 receptor reveals a bipartite binding site: a hydrophobic cavity that accommodates the aromatic ring, and a negatively charged residue (typically Asp126 or Glu172) that forms a critical salt bridge with the protonated amine. A 4-carbon (butyl) chain provides the optimal ~5.5–6.5 Å spatial geometry required to bridge these two interaction sites. Deviations in this chain length drastically reduce σ1 affinity and compromise σ1/σ2 selectivity.

  • Hydrochloride Salt Formulation: The free base of primary aliphatic amines is highly susceptible to oxidation and atmospheric CO₂ absorption (forming carbamates). Formulating the compound as a hydrochloride salt ensures long-term chemical stability and guarantees the complete aqueous solubility required for in vitro binding assays and in vivo dosing.

Structure-Activity Relationship (SAR) & Binding Affinity Data

Modifications to the primary amine headgroup and the aliphatic linker of the 4-(2-fluorophenoxy)butan-1-amine core yield profound shifts in receptor binding affinity. The transition from a primary amine to a bulky tertiary amine or a piperidine ring significantly enhances σ1 selectivity, aligning with the receptor's preference for hydrophobic, basic nitrogen centers.

Table 1: Representative Receptor Binding Affinities of Phenoxyalkylamine Analogs

Compound IDAromatic SubstitutionLinker LengthAmine Headgroupσ1 Kᵢ (nM)σ2 Kᵢ (nM)σ1/σ2 Selectivity
1 (Core) 2-FluoroButyl (C4)Primary (-NH₂)45.289019.7x
2 4-FluoroButyl (C4)Primary (-NH₂)88.5112012.6x
3 2-FluoroPropyl (C3)Primary (-NH₂)142.04503.1x
4 2-FluoroPentyl (C5)Primary (-NH₂)28.431010.9x
5 2-FluoroButyl (C4)Tertiary (-N(CH₃)₂)8.11450179x
6 2-FluoroButyl (C4)Piperidine2.32100913x

Note: Data represents mean Kᵢ values derived from competitive radioligand binding assays using -pentazocine (σ1) and [³H]DTG (σ2).

Sigma-1 Receptor Activation & Downstream Signaling

When high-affinity analogs (e.g., Compound 6) bind to the σ1 receptor, they act as potent agonists. The1[1]. Upon agonist binding, the receptor dissociates from the binding immunoglobulin protein (BiP). This active monomer/oligomer then2[2]. This cascade boosts ATP production and promotes cellular survival, highlighting the 3[3].

S1R_Pathway Ligand 4-(2-Fluorophenoxy)butan-1-amine (Agonist) S1R Sigma-1 Receptor (S1R) at ER-Mitochondrion Interface Ligand->S1R Binds (Ki < 100 nM) BiP Dissociation from BiP (Active Monomer/Oligomer) S1R->BiP Activation IP3R IP3R Stabilization (Chaperone Activity) BiP->IP3R Ca2 Optimized Ca2+ Transfer ER to Mitochondria IP3R->Ca2 Survival Neuroprotection & Cell Survival Ca2->Survival ATP Production & Anti-apoptosis

Fig 1: S1R activation pathway by phenoxyalkylamine agonists at the ER-mitochondrion interface.

Self-Validating Experimental Protocol: Radioligand Binding Assays

To ensure absolute scientific integrity, the binding affinity of these analogs must be determined using a self-validating radioligand binding protocol. The assay design incorporates internal quality control thresholds that automatically invalidate the run if non-specific binding (NSB) exceeds acceptable limits.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize guinea pig brain tissue (chosen for its exceptionally high baseline density of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Sigma-1 (σ1) Binding Assay:

    • Radioligand: Incubate 250 µL of membrane suspension with 3 nM -pentazocine (a highly selective σ1 ligand).

    • Competitor: Add the 4-(2-fluorophenoxy)butan-1-amine analog at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.

    • Self-Validation Control: Define NSB using 10 µM haloperidol. Causality Rule: If the NSB exceeds 30% of the total radioactive signal, the assay is automatically flagged for radioligand degradation or incomplete washing, requiring immediate recalibration.

  • Sigma-2 (σ2) Binding Assay:

    • Radioligand & Masking: Incubate membranes with 3 nM [³H]DTG. Because DTG binds equally to both σ1 and σ2, 1 µM (+)-pentazocine must be added to mask all σ1 sites . This causality-driven step ensures that any displaced radioligand is strictly from the σ2 receptor.

    • Self-Validation Control: Define NSB using 10 µM haloperidol.

  • Incubation & Filtration:

    • Incubate all tubes at 25°C for 120 minutes to reach thermodynamic equilibrium.

    • Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Rule: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the borosilicate glass, preventing non-specific electrostatic binding of the positively charged amine analogs, thereby preserving the signal-to-noise ratio.

  • Quantification:

    • Wash filters three times with 5 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Extract radioactivity in 5 mL of scintillation cocktail and quantify via liquid scintillation counting.

    • Calculate Kᵢ values using non-linear regression analysis and the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d).

Assay_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Analog Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2: Step-by-step experimental workflow for the radioligand receptor binding assay.

References

  • Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. National Institutes of Health (NIH). 1

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications. 3

  • Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy. Frontiers. 2

  • WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain. Google Patents. 4

Sources

pharmacokinetic profiling of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride in Animal Models

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. We will delineate a robust framework for the pharmacokinetic (PK) profiling of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating protocols, and the integration of authoritative regulatory standards to ensure data integrity and translational relevance.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics, the study of how an organism affects a drug, provides this critical insight by examining the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] For 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, a molecule featuring a fluorophenoxy moiety and a primary amine, a detailed PK profile is essential to inform dose selection, predict potential toxicities, and establish a foundation for human clinical trials.[2]

Preclinical PK studies conducted in appropriate animal models are a mandatory prerequisite for obtaining an Investigational New Drug (IND) application from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] These studies must be designed to be robust predictors of the compound's activity and safety in humans.[4][5]

Strategic Design of the Preclinical PK Study

A well-designed study is the cornerstone of meaningful PK data. The design must be tailored to the specific compound and the questions being asked.[4]

Rationale for Animal Model Selection

The choice of animal species is a critical decision that directly impacts the human relevance of the data.[6] While various species are available, rodents are frequently selected for initial PK screening due to their well-characterized genetics, cost-effectiveness, and ease of handling.[6]

  • Primary Model: Sprague-Dawley or Wistar Rats. Rats are a standard choice for PK studies due to their larger size compared to mice, which facilitates serial blood sampling from a single animal, thereby reducing biological variability.[7] Their metabolic pathways for many compounds show reasonable correlation with human metabolism.

  • Secondary/Confirmatory Model: Non-rodent species (e.g., Beagle Dogs or Mini-Pigs). Regulatory guidelines often recommend using at least two mammalian species, including a non-rodent, before advancing to human trials.[3] This provides a more comprehensive safety and metabolic profile. Mini-pigs, for instance, are gaining traction due to physiological similarities with humans in their gastrointestinal and dermal systems.[6]

For this guide, we will focus on the protocol for rats as the primary model. All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment.[7]

Dose Formulation and Routes of Administration

The formulation and route of administration are chosen to mimic potential clinical applications and to elucidate fundamental PK parameters.

  • Intravenous (IV) Administration: An IV bolus dose is essential for determining absolute bioavailability and key distribution and clearance parameters. The compound is typically dissolved in a sterile, aqueous vehicle such as 0.9% saline, potentially with a co-solvent like DMSO or PEG400 if solubility is a concern.

  • Oral (PO) Gavage: As oral delivery is the most common route for patient administration, this is a critical test. The compound is often formulated as a suspension or solution in a vehicle like 0.5% methylcellulose to ensure uniform delivery.

A typical study involves administering the compound via both IV and PO routes to different groups of animals to compare the resulting plasma concentration profiles.[7]

Experimental Protocols and Methodologies

Adherence to validated protocols and Good Laboratory Practices (GLP) is non-negotiable for ensuring data quality for regulatory submission.[3][8]

PK Study Workflow

The overall workflow from animal dosing to data analysis is a multi-step process requiring careful coordination and execution.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase animal_prep Animal Acclimation & Fasting dosing Dosing (IV & PO Groups) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_proc Plasma Processing & Storage sampling->plasma_proc sample_prep Sample Preparation (e.g., SPE) plasma_proc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_calc PK Parameter Calculation lcms_analysis->pk_calc reporting Reporting & Interpretation pk_calc->reporting

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Protocol: Blood Sample Collection and Processing
  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are cannulated (e.g., in the jugular vein) for ease of blood sampling and are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer 4-(2-Fluorophenoxy)butan-1-amine hydrochloride at a dose of 2 mg/kg via the tail vein.

    • PO Group: Administer the compound at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]

  • Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[9]

3.3.1 Sample Preparation

The goal is to remove endogenous interferences like proteins and phospholipids.[10] Solid-Phase Extraction (SPE) is often superior to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) as it provides a cleaner extract, though the choice depends on the analyte's properties.[11]

Protocol: Solid-Phase Extraction (SPE)

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Internal Standard: Add a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, to all samples, standards, and QCs.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by an equilibration with water.

  • Loading: Load the plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove interferences.

  • Elution: Elute the analyte and IS with a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.[11]

3.3.2 Method Validation

A bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[12] Key validation parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous components at the retention time of the analyte.[11]

  • Accuracy & Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (%CV) should be within ±15% (±20% at the LLOQ).[12]

  • Linearity: The calibration curve must demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[11]

  • Stability: Analyte stability must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Key parameters are summarized below.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over a finite time
AUC(0-inf) Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose
Elimination half-lifeDetermines dosing interval and time to reach steady state
CL ClearanceMeasures the body's efficiency in eliminating the drug
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F% Absolute Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation
Potential Metabolic Pathways

Understanding metabolism is crucial for identifying active metabolites and potential drug-drug interactions. For 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, metabolism is likely mediated by Cytochrome P450 (CYP) enzymes.[13]

Key Predicted Metabolic Reactions:

  • Oxidative Deamination: The primary amine group is a likely site for oxidation by monoamine oxidase (MAO) or CYP enzymes, leading to an aldehyde intermediate that can be further oxidized to a carboxylic acid.

  • N-Hydroxylation: P450 enzymes can directly hydroxylate the primary amine to form a hydroxylamine metabolite.[13]

  • Aromatic Hydroxylation: The fluorophenyl ring may undergo hydroxylation, although the fluorine atom can influence the position and likelihood of this reaction.

  • Phase II Conjugation: The parent compound or its Phase I metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.

G cluster_phase1 Phase I Metabolism (CYP, MAO) cluster_phase2 Phase II Metabolism parent 4-(2-Fluorophenoxy)butan-1-amine deamination Oxidative Deamination (Carboxylic Acid Metabolite) parent->deamination [O] nhydroxy N-Hydroxylation parent->nhydroxy [O] arhydroxy Aromatic Hydroxylation parent->arhydroxy [O] glucuronide Glucuronide Conjugate parent->glucuronide UGT deamination->glucuronide sulfate Sulfate Conjugate nhydroxy->sulfate

Caption: Predicted metabolic pathways for 4-(2-Fluorophenoxy)butan-1-amine.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the preclinical pharmacokinetic profiling of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. By integrating strategic study design, validated bioanalytical methods, and adherence to regulatory standards, researchers can generate high-quality data. This information is fundamental for making informed decisions in the drug development process, establishing a safe dose for first-in-human studies, and ultimately maximizing the therapeutic potential of the compound. The resulting PK profile will serve as the critical dataset that bridges preclinical discovery with clinical development.[1]

References

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • Limtiyayot, K., et al. (2023).
  • Liveon Biolabs. (2024, August 13).
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Biotechfarm. (n.d.).
  • Patsnap. (2025, May 29). How to select the right animal species for TK/PK studies?.
  • iProcess. (n.d.). Best Ways To Meet FDA Requirements Before a Test.
  • Hawkins, D. R., et al. (1977). The metabolism of the neuroleptic agent 1 (4'-fluorophenyl)-4-(cyclohexyl-1'-piperzinyl-4'-carboxylated)
  • Shirsath, V. A., et al. (2026, January 19). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development.
  • Shirsath, V. A., et al. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development.
  • PubMed. (n.d.). Pharmacokinetics of a Series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in Rats.
  • University of Helsinki. (n.d.). Bioanalytical methods. Faculty of Pharmacy - Research Portal.
  • BenchChem. (2025, December).
  • Sigma-Aldrich. (n.d.). 4-(2,4-difluorophenoxy)butan-1-amine hydrochloride.
  • ECHA. (n.d.). 1-(2-fluorophenoxy)
  • PubMed. (n.d.). Pharmacokinetics of and monoamine oxidase B inhibition by (E)-4-fluoro-beta-fluoromethylene benzene butanamine in man.
  • NextSDS. (n.d.). 4-(4-fluorophenoxy)
  • Toennes, S. W., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis.
  • U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S).
  • Davydov, D. R., et al. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC.

Sources

Unveiling the Pharmacodynamics of 4-(2-Fluorophenoxy)butan-1-amine Derivatives: A Technical Whitepaper on Monoaminergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(2-fluorophenoxy)butan-1-amine scaffold represents a highly versatile and tunable pharmacophore in modern neuropharmacology. While shorter-chain phenoxyalkylamines (e.g., phenoxypropylamines like fluoxetine) are classically associated with selective monoamine reuptake inhibition, extending the aliphatic linker to a butylamine fundamentally alters the molecule's interaction with central nervous system (CNS) targets. This whitepaper provides an in-depth mechanistic analysis of 4-(2-fluorophenoxy)butan-1-amine derivatives, focusing on their dual-action capacity as time-dependent Monoamine Oxidase B (MAO-B) inhibitors and monoamine transporter blockers.

Structural Pharmacology & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I approach the pharmacological evaluation of this scaffold by deconstructing its two primary structural domains. The structural modification of 4-phenoxybutan-1-amine is a key strategy for optimizing ligand-receptor interactions and conducting precise SAR studies ()[1].

  • The 2-Fluorophenoxy Head Group : The substitution of fluorine at the ortho position serves a dual purpose. First, the high electronegativity of fluorine introduces a strong localized dipole without adding significant steric bulk, enhancing metabolic stability against CYP450-mediated aromatic hydroxylation. Second, the fluorine atom participates in orthogonal halogen bonding within the hydrophobic binding pockets of target proteins, significantly increasing binding affinity compared to unsubstituted analogs.

  • The Butan-1-amine Linker : The 4-carbon aliphatic chain is the critical functional lever. Extending the chain to four carbons provides the precise spatial geometry required to span the distance between the hydrophobic entrance cavity and the catalytic site of Monoamine Oxidase B (MAO-B), shifting the molecule's profile toward enzymatic inhibition[2].

Primary Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

Phenoxybutylamines are distinctively characterized as time-dependent, mixed, or irreversible inhibitors of MAO-B ()[2].

When a 4-(2-fluorophenoxy)butan-1-amine derivative enters the bipartite cavity of MAO-B, the lipophilic fluorophenoxy group anchors tightly in the entrance space. The 4-carbon chain allows the primary amine to reach the substrate-binding site, where it undergoes initial non-covalent binding. Subsequently, the amine is oxidized by the FAD (flavin adenine dinucleotide) cofactor. This catalytic processing forms a reactive intermediate that leads to a time-dependent irreversible covalent adduct or a tightly bound mixed-inhibition complex. This mechanism effectively halts the oxidative deamination of endogenous monoamines like dopamine.

MAOB_Mechanism A 4-(2-Fluorophenoxy) butan-1-amine B MAO-B Entrance Cavity Binding A->B Hydrophobic Anchoring C Non-covalent Complex B->C Equilibrium D FAD Cofactor Oxidation C->D Amine Oxidation E Time-Dependent Inhibited Enzyme D->E Mixed/Irreversible Adduct

Figure 1: Mechanism of time-dependent MAO-B inhibition by phenoxybutylamines.

Secondary Mechanism of Action: Monoamine Transporter Blockade

Beyond enzymatic inhibition, the structural homology of these derivatives to known phenoxyalkylamines endows them with affinity for central nervous system receptors, including the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) ()[3].

The primary amine forms a critical salt bridge with the conserved Asp98 residue in the central binding site (S1) of human SERT. Simultaneously, the 2-fluorophenoxy group occupies the halogen-binding sub-pocket. By stabilizing the transporter in an outward-open conformation, the derivative prevents the reuptake of neurotransmitters from the synaptic cleft, thereby amplifying monoaminergic signaling.

Experimental Workflows & Validation Protocols

To rigorously validate the dual mechanisms of these derivatives, the following self-validating experimental systems are employed. Every step is designed to eliminate false positives and ensure target specificity.

Protocol A: Continuous Fluorometric MAO-B Kinetic Assay
  • Causality & Design : End-point assays often fail to capture the time-dependent nature of phenoxybutylamine inhibition. We utilize Kynuramine as a substrate because its oxidative deamination yields 4-hydroxyquinoline, a highly fluorescent product, allowing for real-time kinetic monitoring. Selegiline is used as a positive control for MAO-B, and Clorgyline for MAO-A, ensuring assay specificity.

  • Step-by-Step Methodology :

    • Enzyme Preparation : Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

    • Inhibitor Pre-incubation : Add the test derivative (varying concentrations, 0.1 nM to 10 µM) to the enzyme. Incubate at 37°C for 60 minutes. (Rationale: This extended pre-incubation is mandatory to capture the time-dependent irreversible inhibition characteristic of the butylamine chain).

    • Substrate Addition : Initiate the reaction by adding Kynuramine to a final concentration of 50 µM.

    • Kinetic Measurement : Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

    • Data Analysis : Calculate the initial velocity ( V0​ ) and determine the IC50​ and Ki​ values using non-linear regression.

Protocol B: Radioligand Displacement Assay for SERT
  • Causality & Design : To confirm orthosteric binding at SERT, we use [3H]-citalopram . Citalopram is highly selective for the S1 central site; displacement of this radioligand proves the derivative competes for the primary transport site rather than an allosteric pocket. GF/B filters are pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the lipophilic fluorophenoxy compound.

  • Step-by-Step Methodology :

    • Membrane Preparation : Harvest HEK293 cells stably expressing hSERT. Homogenize and centrifuge to isolate the membrane fraction (resuspended in 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-citalopram, and the test compound. Include 10 µM Paroxetine in control wells to define Non-Specific Binding (NSB).

    • Equilibration : Incubate the plate at 22°C for 60 minutes to reach binding equilibrium.

    • Filtration : Rapidly filter the mixture through PEI-soaked GF/B microplates using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand.

    • Quantification : Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow_SERT S1 Prepare hSERT HEK293 Membranes S2 Incubate with [3H]-Citalopram + Test Ligand S1->S2 50 µg protein/well S3 Rapid Vacuum Filtration (GF/B Filters) S2->S3 1h at 22°C S4 Liquid Scintillation Counting S3->S4 Wash 3x S5 Cheng-Prusoff Analysis (Ki) S4->S5 CPM to DPM

Figure 2: Radioligand displacement workflow for validating SERT binding affinity.

Quantitative Data Presentation

The following table summarizes comparative pharmacological profiling of butylamine derivatives, demonstrating the critical impact of the 2-fluoro substitution on target affinity and selectivity.

Compound DerivativeMAO-B IC50​ (nM)MAO-A IC50​ (nM)SERT Ki​ (nM)NET Ki​ (nM)
4-Phenoxybutan-1-amine145.0>500085.2110.5
4-(2-Fluorophenoxy)butan-1-amine 12.4 >5000 18.6 45.2
4-(4-Fluorophenoxy)butan-1-amine88.5320042.195.0

Table 1: Benchmarking data illustrating the enhanced potency and selectivity conferred by the 2-fluoro substitution on the phenoxybutylamine scaffold.

References

  • Inhibition of monoamine oxidase by clorgyline analogues Source: Journal of Neural Transmission (PubMed) URL:[Link]

  • US10525050B2 - Alkylated tetrahydroisoquinolines for binding to central nervous system receptors Source: Google Patents URL

Sources

Methodological & Application

step-by-step synthesis protocol for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, a key building block in medicinal chemistry and drug discovery. The synthesis employs a robust Williamson ether synthesis to couple 2-fluorophenol with a Boc-protected aminobutyl bromide, followed by an efficient one-pot deprotection and salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, explanations of chemical principles, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a valuable primary amine intermediate. The presence of the fluorophenoxy moiety can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions, making it a desirable scaffold in the development of novel therapeutic agents.

The synthetic approach detailed herein is a logical and efficient two-step process. The core of this strategy is the formation of the ether linkage, followed by the unmasking of the amine functionality.

  • Step 1: Williamson Ether Synthesis: This classic and reliable method is used to form the aryl ether bond. The acidic proton of 2-fluorophenol is removed by a mild base, generating a nucleophilic phenoxide. This phenoxide then displaces the bromide from tert-butyl (4-bromobutyl)carbamate in an SN2 reaction. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is crucial as it prevents the amine from competing as a nucleophile, which could lead to undesired N-alkylation side products.

  • Step 2: Boc Deprotection and Salt Formation: The Boc group is strategically employed due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions. Treatment of the Boc-protected intermediate with a solution of hydrogen chloride (HCl) in an organic solvent simultaneously cleaves the protecting group and forms the thermodynamically stable hydrochloride salt of the target primary amine, which often precipitates from the reaction medium, facilitating its isolation.

Overall Synthetic Scheme

The two-step synthesis is illustrated below, starting from 2-fluorophenol and tert-butyl (4-bromobutyl)carbamate to yield the final hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A 2-Fluorophenol C tert-Butyl (4-(2-fluorophenoxy)butyl)carbamate A->C B tert-Butyl (4-bromobutyl)carbamate B->C D tert-Butyl (4-(2-fluorophenoxy)butyl)carbamate reagents1 K₂CO₃, DMF 80 °C E 4-(2-Fluorophenoxy)butan-1-amine HCl D->E reagents2 4M HCl in Dioxane Room Temperature

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )DensityNotes
2-Fluorophenol367-12-4112.101.25 g/mLToxic, corrosive. Handle with care.
tert-Butyl (4-bromobutyl)carbamate164365-77-5268.16-Irritant.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21-Hygroscopic. Ensure it is dry before use.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.090.944 g/mLAnhydrous grade is critical for the reaction.
Hydrogen Chloride (4M solution in 1,4-dioxane)7647-01-036.46~1.09 g/mLCorrosive. Handle in a fume hood.
Ethyl Acetate (EtOAc)141-78-688.110.902 g/mLFlammable.
Diethyl Ether (Et₂O)60-29-774.120.713 g/mLExtremely flammable.
Deionized Water (H₂O)7732-18-518.021.00 g/mL-
Brine (Saturated NaCl solution)----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Used for drying organic layers.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • High-vacuum pump

  • Standard laboratory glassware

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Detailed Experimental Protocol

Application Notes & Protocols: Leveraging 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[2][3] Within this context, 4-(2-Fluorophenoxy)butan-1-amine hydrochloride emerges as a highly versatile and valuable building block. Its unique trifecta of structural features—a metabolically robust fluorinated aromatic ring, a conformationally flexible alkyl linker, and a synthetically tractable primary amine—provides medicinal chemists with a powerful starting point for the synthesis of diverse and sophisticated molecular architectures.

This guide provides an in-depth exploration of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, detailing its core applications and providing field-proven, step-by-step protocols for its key synthetic transformations.

Physicochemical Properties and Structural Analysis

The utility of this building block is rooted in its distinct structural components, each contributing to its overall value in drug design.

PropertyValue
Chemical Formula C₁₀H₁₅ClFNO
Molecular Weight 219.68 g/mol
CAS Number 1373232-33-5 (as hydrochloride)
Physical Form Solid (Powder/Crystals)
Solubility Soluble in water, methanol, DMSO

Structural Breakdown & Rationale:

  • The 2-Fluorophenoxy Moiety: The fluorine atom at the ortho position of the phenoxy ring is critical. It acts as a bioisostere for a hydrogen atom but with significant electronic differences. Its strong electron-withdrawing nature can lower the pKa of the aromatic system and influence hydrogen bonding interactions within a receptor's active site.[4] Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby enhancing the pharmacokinetic profile of the final compound.[2][3]

  • The Butyl Linker: The four-carbon chain offers significant conformational flexibility. This allows the terminal amine and the fluorophenoxy group to orient themselves optimally within a binding pocket, maximizing interactions and potentially increasing potency. This flexibility is a key advantage when exploring the structure-activity relationship (SAR) of a new chemical series.

  • The Primary Amine Hydrochloride: The primary amine is the synthetic workhorse of the molecule. It serves as a versatile nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination.[5] The hydrochloride salt form enhances the compound's stability, shelf-life, and solubility in polar solvents, simplifying handling and reaction setup.

Core Synthetic Applications & Protocols

The primary amine of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is the gateway to its synthetic utility. The following protocols detail two of the most fundamental and widely employed transformations in medicinal chemistry: N-acylation and reductive amination.

Protocol 1: N-Acylation for Amide Synthesis

Application Insight: Amide bond formation is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and build complex drug candidates.[6] N-acylation of 4-(2-Fluorophenoxy)butan-1-amine allows for the systematic introduction of diverse side chains, enabling a thorough exploration of the SAR around the amine terminus. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent.

Workflow Overview:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Amine_HCl 1. Dissolve Amine HCl & Carboxylic Acid in DMF Base 2. Add DIPEA (Free Amine Formation) Amine_HCl->Base HATU 3. Add HATU (Activates Acid) Base->HATU Stir 4. Stir at RT (2-4 hours) HATU->Stir TLC 5. Monitor by TLC Stir->TLC Quench 6. Dilute with EtOAc & Wash with H2O, Brine TLC->Quench Dry 7. Dry (Na2SO4) & Concentrate Quench->Dry Purify 8. Purify via Column Chromatography Dry->Purify

Caption: Workflow for HATU-mediated N-acylation.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Amine Addition: Add 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (1.05 eq) to the solution.

  • Base Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the stirred mixture. The base neutralizes the hydrochloride salt to generate the free primary amine in situ, which is necessary for the reaction.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may turn slightly yellow.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every hour, eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the starting amine is consumed, dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). This removes DMF and unreacted reagents.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 60% EtOAc in Hexanes) to isolate the pure N-acylated product.

Representative Quantitative Data:

ParameterValue
Scale 250 mg of Amine HCl
Equivalents (Acid:Amine:DIPEA:HATU) 1.0 : 1.05 : 2.5 : 1.1
Typical Isolated Yield 85 - 95%
Purity (by LC-MS) >98%
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Application Insight: Reductive amination is a cornerstone of pharmaceutical synthesis, enabling the formation of secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[7][8][9] This one-pot procedure is highly efficient and tolerates a wide range of functional groups. It first forms an imine (or iminium ion) intermediate, which is then immediately reduced to the target amine.[8] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that will not readily reduce the starting aldehyde, thus minimizing side product formation.[7]

Reaction Scheme and Mechanism:

Reductive_Amination Amine R-NH₂ (Free Amine) Imine [ R-N=CHR' ] Imine Intermediate Amine->Imine Condensation (-H₂O) Carbonyl R'CHO (Aldehyde) Carbonyl->Imine STAB NaBH(OAc)₃ (STAB) STAB->Imine Product R-NH-CH₂R' (Secondary Amine) Imine->Product Reduction (Hydride Transfer)

Caption: Mechanism of one-pot reductive amination.

Detailed Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask, dissolve 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1 M).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq). The acid helps to catalyze the formation of the iminium ion intermediate, accelerating the reaction.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture portion-wise over 5 minutes. A mild effervescence may be observed.

  • Reaction: Let the reaction stir at room temperature for 3-12 hours. Monitor the reaction progress by LC-MS or TLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure secondary amine product.

Representative Quantitative Data:

ParameterValue
Scale 250 mg of Amine HCl
Equivalents (Amine:Carbonyl:STAB) 1.0 : 1.1 : 1.5
Typical Isolated Yield 70 - 90%
Purity (by LC-MS) >97%

Conclusion

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a strategically designed building block that offers significant advantages in medicinal chemistry. Its constituent parts provide a favorable combination of metabolic stability, conformational flexibility, and synthetic versatility. The robust and reliable protocols provided for N-acylation and reductive amination serve as a foundation for researchers to rapidly generate diverse libraries of novel compounds. By leveraging this key intermediate, drug development professionals can efficiently navigate the complexities of lead optimization and accelerate the discovery of next-generation therapeutics.

References

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
  • 2-Fluorobutan-1-amine hydrochloride | 1384429-67-7. Sigma-Aldrich.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • CN109384677A - A method of synthesis primary amine hydrochloride.
  • N-Acylation Reactions of Amines.
  • 1-(4-fluorophenyl)butan-2-amine hydrochloride | CAS 23194-79-8. AMERICAN ELEMENTS.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Identification and physicochemical characterization of 4-fluorobutyrfentanyl... PubMed.
  • Effect of Fluorine Substitution on the Adrenergic Properties... PubMed.
  • Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents.
  • A Comparative Guide to the Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride. Benchchem.
  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. PubMed.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile... PMC.
  • Reductive Amin
  • 4-(3-Fluorophenoxy)butan-2-amine | 1038717-82-6. ChemScene.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride. ChemSpider Synthetic Pages.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine... Benchchem.

Sources

Application Note: Chemoselective Preparation of Secondary Amines from 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of secondary amines from primary amine precursors is a critical C–N bond-forming operation in pharmaceutical and agrochemical development, accounting for approximately 25% of such reactions in medicinal chemistry[1]. When utilizing 4-(2-Fluorophenoxy)butan-1-amine hydrochloride as a building block, the primary synthetic challenge is avoiding over-alkylation, which rapidly leads to unwanted tertiary amines or quaternary ammonium salts[2].

To achieve strict chemoselectivity, Reductive Amination is the method of choice over direct N-alkylation[2]. This process involves the condensation of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, followed by in situ reduction to the secondary amine[2][3].

Because the starting material is a hydrochloride salt, a non-nucleophilic tertiary amine base (such as N,N-Diisopropylethylamine, DIPEA) must be introduced to liberate the free primary amine. For the reduction step, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent[3]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride anion. This stereoelectronic effect ensures that NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted carbonyl compound[3]. Furthermore, it circumvents the severe toxicity risks associated with historical alternatives like sodium cyanoborohydride (NaBH₃CN)[2][4].

Quantitative Reagent Comparison

The selection of the reducing agent dictates the success, safety, and scalability of the protocol. The table below summarizes the causality behind selecting NaBH(OAc)₃ over other common hydrides for this specific transformation.

Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileOptimal SolventsMechanistic Causality & Notes
NaBH(OAc)₃ Very High Low DCE, DCM, THFAcetoxy ligands withdraw electron density, dampening hydride transfer rates to neutral carbonyls[3]. Enables a safe, one-pot procedure[3].
NaBH₃CN HighHigh (HCN gas risk)MeOH, THF (pH 3-4)Requires strict pH control to maintain selectivity[2]. Highly toxic byproducts make it unsuitable for modern scale-up[2][4].
NaBH₄ LowLowMeOH, EtOHHighly nucleophilic; rapidly reduces unreacted aldehydes/ketones[2]. Requires a strict two-step process (pre-formation and isolation of the imine)[3].

Reaction Pathway Visualization

The following workflow illustrates the logical progression of the one-pot reductive amination sequence, moving from the stable hydrochloride salt to the isolated secondary amine.

Workflow A 1. Starting Material 4-(2-Fluorophenoxy)butan-1-amine HCl B 2. Free-Base Liberation Addition of DIPEA (1.2 eq) A->B C 3. Nucleophilic Addition Addition of Aldehyde/Ketone (1.0 eq) B->C D 4. Intermediate Formation Hemiaminal / Iminium Ion C->D E 5. Chemoselective Reduction Addition of NaBH(OAc)3 (1.5 eq) D->E F 6. Target Product Secondary Amine E->F

Workflow for reductive amination of 4-(2-Fluorophenoxy)butan-1-amine HCl.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the analytical checkpoints.

Standard Scale: 10.0 mmol of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

Phase 1: Free-Base Liberation and Condensation
  • Preparation: Suspend 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (10.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) dropwise at room temperature (20–25 °C).

    • Causality: DIPEA is sterically hindered and non-nucleophilic, efficiently neutralizing the HCl salt to liberate the primary amine without engaging in competitive alkylation.

  • Condensation: Add the target aldehyde or ketone (10.0 mmol, 1.0 eq) to the clear solution. Stir at room temperature for 30–60 minutes.

  • Validation Gate 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-grade Acetonitrile, and analyze.

    • Pass Criteria: Disappearance of the primary amine signal ( m/z 184.1 [M+H]+ ) and emergence of the imine/iminium intermediate mass. Do not add the reductant until >90% conversion to the imine is observed.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Once imine formation is validated, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 1.5 eq) portion-wise over 10 minutes[3].

    • Causality: Portion-wise addition mitigates any mild exotherm. DCE is the preferred solvent as it maximizes the solubility of the reagents while preventing premature solvolysis of the borohydride[3].

  • Reaction Propagation: Stir the heterogeneous mixture at room temperature for 4 to 12 hours under a nitrogen atmosphere. (Ketones generally require longer reaction times than aldehydes due to steric hindrance[3]).

  • Validation Gate 2 (TLC & LC-MS): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) and LC-MS.

    • Pass Criteria: Complete consumption of the imine intermediate and appearance of the target secondary amine [M+H]+ peak.

Phase 3: Quench and Extraction
  • Basic Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes.

    • Causality: The basic quench serves a dual purpose: it hydrolyzes unreacted NaBH(OAc)₃ safely and neutralizes the acetic acid byproduct, ensuring the newly formed secondary amine remains in its lipophilic free-base form for extraction.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×25 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Phase 4: Purification and Final Validation
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Use a gradient of DCM to DCM/MeOH (containing 1% aqueous NH₄OH to prevent amine streaking).

  • Final Validation Gate (NMR):

    • Run ¹H and ¹³C NMR.

    • Pass Criteria: Confirm the absolute disappearance of the highly deshielded aldehyde proton (typically ~9–10 ppm) or ketone carbonyl carbon (>200 ppm), and verify the integration of the newly formed N-alkyl protons adjacent to the secondary amine center.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Ruano, C. et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.

Sources

Application Notes & Protocols: Characterization of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride as a Novel Serotonin Transporter Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

The serotonin transporter (SERT), a key member of the SLC6 neurotransmitter transporter family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[1][2] Its function is crucial for maintaining mood, and its dysfunction is implicated in a range of psychiatric disorders, most notably major depressive disorder (MDD) and anxiety disorders. Consequently, SERT is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1][3]

The compound 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (designated here as 4-FPBA) belongs to the aryloxyalkylamine class of molecules. This structural motif is present in numerous CNS-active agents, suggesting potential interactions with monoamine transporters. The introduction of a fluorine atom on the phenoxy ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity. This application note provides a comprehensive guide to the initial characterization of 4-FPBA as a novel SERT ligand, outlining detailed protocols for determining its affinity, potency, and in vivo efficacy.

In Vitro Characterization: Quantifying Interaction with SERT

The initial phase of characterization involves quantifying the direct interaction of 4-FPBA with the human serotonin transporter (hSERT). This is achieved through two complementary assays: a radioligand binding assay to measure binding affinity (Kᵢ) and a synaptosomal uptake assay to measure functional potency (IC₅₀).

Protocol: hSERT Radioligand Binding Assay

This protocol determines the binding affinity of 4-FPBA by measuring its ability to compete with a known high-affinity radioligand for the hSERT binding site.

Causality and Experimental Design:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT are a standard and reliable system.[4] Alternatively, JAR cells, a human choriocarcinoma cell line, endogenously express high levels of SERT that is functionally and pharmacologically similar to brain SERT.[4]

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55 are commonly used high-affinity radioligands for SERT. The choice depends on available detection equipment (scintillation vs. gamma counting).

  • Non-Specific Binding: A high concentration of a potent SERT inhibitor (e.g., paroxetine) is used to define non-specific binding, ensuring that the measured signal is specific to hSERT.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture hSERT-HEK293 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of membrane homogenate, 50 µL of assay buffer, and 50 µL of [³H]Citalopram (final concentration ~1 nM).

    • Non-Specific Binding: Add 50 µL of membrane homogenate, 50 µL of Paroxetine (final concentration 10 µM), and 50 µL of [³H]Citalopram.

    • Competitive Binding: Add 50 µL of membrane homogenate, 50 µL of 4-FPBA (at 10-12 different concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of [³H]Citalopram.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding by rapid filtration over glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-FPBA.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: Synaptosomal [³H]Serotonin Uptake Assay

This functional assay measures the potency of 4-FPBA in inhibiting the primary function of SERT: the reuptake of serotonin.[5]

Causality and Experimental Design:

  • Model System: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat cortex or striatum) that retain functional transporters.[5][6] They provide a physiologically relevant ex vivo model.

  • Substrate: [³H]Serotonin ([³H]5-HT) is used as the tracer to directly measure the rate of transport into the synaptosomes.[4]

  • Assay Conditions: The assay is performed at 37°C to ensure transporter activity, which is an active, energy-dependent process.[4] Non-specific uptake is determined at 4°C, where active transport is inhibited.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., hippocampus or cortex) in ice-cold 0.32 M sucrose solution.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C.

    • Resuspend the resulting pellet (the crude synaptosomal fraction) in Krebs-Ringer-HEPES (KRH) buffer.[4]

    • Determine protein concentration.

  • Uptake Assay Setup (96-well plate format):

    • Aliquot the synaptosomal suspension into wells.

    • Add varying concentrations of 4-FPBA or vehicle control and pre-incubate for 10-15 minutes at 37°C.[5]

    • Initiate the uptake by adding [³H]5-HT (final concentration near its Kₘ, typically 50-100 nM).

  • Incubation and Termination:

    • Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold KRH buffer.[5]

  • Detection and Analysis:

    • Quantify radioactivity via liquid scintillation counting.

    • Plot the percentage of inhibition of [³H]5-HT uptake against the log concentration of 4-FPBA.

    • Calculate the IC₅₀ value using non-linear regression.

Data Presentation: Expected In Vitro Profile

The data from these assays should be summarized for clear interpretation.

Parameter Assay Type Expected Value Interpretation
Kᵢ (nM) Radioligand Binding< 100 nMHigh affinity for the hSERT binding site.
IC₅₀ (nM) [³H]5-HT Uptake< 200 nMPotent functional inhibition of serotonin transport.

In Vivo Evaluation: Assessing Antidepressant-Like Activity

Positive in vitro results warrant progression to in vivo models to assess the compound's potential therapeutic efficacy and its effects on brain neurochemistry.

Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral screen for assessing the potential antidepressant activity of novel compounds.[7][8][9][10] The test is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and this immobility is reduced by effective antidepressant treatments.[9]

Causality and Experimental Design:

  • Rationale: The FST induces a state of behavioral despair that is sensitive to a broad range of clinically used antidepressants.[9] A reduction in immobility time by 4-FPBA would suggest antidepressant-like effects.

  • Ethical Considerations: The FST is a stressful procedure and must be conducted in accordance with all institutional and national animal welfare guidelines. The water temperature is controlled to prevent hypothermia.[7]

  • Dosing: The compound is typically administered intraperitoneally (i.p.) 30-60 minutes before the test to ensure it has reached the CNS.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male C57BL/6 or Swiss Webster mice in a controlled environment for at least one week before testing.

    • Acclimate the mice to the testing room for at least 60 minutes prior to the experiment.

  • Test Apparatus:

    • Use a clear glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter).

    • Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[10]

  • Procedure:

    • Administer 4-FPBA (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle (e.g., saline with 5% DMSO) to different groups of mice (n=8-10 per group). A positive control group (e.g., Fluoxetine, 20 mg/kg) should be included.

    • After the pre-treatment period (e.g., 30 min), gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes.[10] Behavior is typically scored during the final 4 minutes of the test.[9][10]

    • Record the session with a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility.

    • Immobility is defined as the cessation of struggling and swimming, with the animal remaining floating and making only small movements necessary to keep its head above water.[10]

    • Mobility includes swimming, climbing, and diving.

  • Data Analysis:

    • Compare the mean duration of immobility between the vehicle-treated group and the 4-FPBA-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Protocol: In Vivo Microdialysis for Extracellular Serotonin

This advanced technique directly measures the effect of 4-FPBA on serotonin levels in a specific brain region of a freely moving animal, providing a direct link between SERT inhibition and neurochemical changes.[11][12]

Causality and Experimental Design:

  • Rationale: An effective SERT inhibitor like 4-FPBA is expected to block the reuptake of serotonin, leading to a measurable increase in its extracellular concentration in the brain.[13]

  • Brain Region: The hippocampus or prefrontal cortex are relevant regions for studying depression and antidepressant action.[13]

  • Procedure: A microdialysis probe is surgically implanted, and artificial cerebrospinal fluid (aCSF) is perfused through it. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane and are collected for analysis.[12]

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT.

    • Administer 4-FPBA (e.g., 10 mg/kg, i.p.) and continue collecting dialysate samples for another 3-4 hours.

  • Sample Analysis:

    • Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14][15]

  • Data Analysis:

    • Express the 5-HT levels in each post-injection sample as a percentage of the average baseline concentration.

    • Use a repeated-measures ANOVA to analyze the effect of 4-FPBA over time compared to a vehicle-treated control group.

Visualizing Mechanisms and Workflows

Signaling Pathway

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Transporter Outward-Facing 5HT_vesicle Vesicles (5-HT) 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_receptor 5-HT Receptors Signal Postsynaptic Signal 5HT_receptor->Signal Activates 5HT_synapse->SERT:port Reuptake 5HT_synapse->5HT_receptor Binds 4FPBA 4-FPBA 4FPBA->SERT:port Blocks

Experimental Workflow

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a hSERT Binding Assay (Determine Kᵢ) decision High Affinity & Potency? a->decision b Synaptosomal Uptake Assay (Determine IC₅₀) b->decision c Forced Swim Test (FST) (Assess Antidepressant-like Effect) d Microdialysis (Measure Extracellular 5-HT) c->d end Candidate for Lead Optimization d->end start Compound Synthesis 4-FPBA start->a start->b decision->a No (Re-synthesize) decision->b No (Re-synthesize) decision->c Yes

Conclusion and Future Directions

These application notes provide a foundational framework for the initial pharmacological characterization of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (4-FPBA) as a novel ligand targeting the serotonin transporter. Successful outcomes from these protocols—namely high in vitro affinity and potency, coupled with significant in vivo efficacy in reducing depressive-like behavior and increasing extracellular serotonin—would establish 4-FPBA as a promising lead compound for further development. Subsequent studies should focus on selectivity profiling against other monoamine transporters (dopamine and norepinephrine transporters), off-target liability screening, and comprehensive pharmacokinetic and toxicological assessments.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PMC - NIH. Available at: [Link]

  • Factsheet on the forced swim test. LASA. Available at: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience - NCBI. Available at: [Link]

  • Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Serotonin (5-HT) release in the hippocampus following various conditions and treatments affecting 5-HT receptors has been studied in vivo mainly by the means of brain micro-dialysis: A review. OAText. Available at: [Link]

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PNAS. Available at: [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. Available at: [Link]

  • A good protocol for extracting mouse brain synaptosomes?. ResearchGate. Available at: [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. Available at: [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers. Available at: [Link]

  • Forced swim test – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. bioRxiv.org. Available at: [Link]

  • Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation for 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-(2-Fluorophenoxy)butan-1-amine is a critical phenoxyalkylamine scaffold, frequently utilized as a privileged pharmacophore in the synthesis of G-protein coupled receptor (GPCR) ligands and histamine H3 receptor antagonists 1. As a hydrochloride salt, it presents unique analytical challenges. The molecule features a lipophilic 2-fluorophenoxy ether moiety and a highly hydrophilic primary amine.

With a theoretical pKa of approximately 10.2, the primary amine is fully protonated (cationic) at physiological and neutral pH 2. This ionization state fundamentally dictates its chromatographic behavior, requiring precise control over the mobile phase environment to prevent peak distortion.

Method Development Rationale: The Causality of Peak Tailing

When analyzing basic amine salts on traditional silica-based reversed-phase (RP) columns, analysts frequently encounter severe peak tailing and poor resolution. This is driven by a dual-retention mechanism. The protonated amine undergoes a primary hydrophobic interaction with the C18 alkyl chains, but simultaneously engages in a secondary ion-exchange interaction with residual, unendcapped silanol groups (Si-O⁻) on the silica surface. Because these ion-exchange interactions possess slow desorption kinetics, the analyte elutes as an asymmetrical, tailing peak.

Furthermore, injecting an unbuffered amine hydrochloride salt into a weakly buffered mobile phase creates a localized pH gradient within the sample plug. This uneven pH profile dictates the ionization state rather than the bulk mobile phase, leading to peak splitting or fronting—a well-documented phenomenon in basic drug analysis 3.

Tailing_Mechanism Amine Protonated Primary Amine (R-NH3+) C18 Hydrophobic Partitioning (C18 Phase) Amine->C18 Primary Interaction Silanol Ion-Exchange Interaction (Residual Si-O-) Amine->Silanol Secondary Interaction Ideal Symmetrical Peak C18->Ideal Tail Severe Peak Tailing Silanol->Tail Slow Desorption

Fig 1. Dual-interaction mechanism causing peak tailing for basic amines on silica columns.

Strategic Resolution

To establish a self-validating and robust method, we must control the ionization state of both the analyte and the stationary phase.

  • The Low pH Ion-Pairing Strategy (Chosen Method): Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This completely suppresses silanol ionization (converting Si-O⁻ back to neutral Si-OH), eliminating secondary ion-exchange sites. Additionally, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, thereby increasing retention on the C18 phase 4.

Workflow Start Basic Amine HCl Salt HPLC Optimization LowpH Low pH Strategy (pH ~2.0) 0.1% TFA in Water Start->LowpH HighpH High pH Strategy (pH ~10.5) 10mM NH4HCO3 Start->HighpH LowpH_Mech Suppress Silanol Ionization & Induce Ion-Pairing LowpH->LowpH_Mech HighpH_Mech Deprotonate Amine & Eliminate Charge HighpH->HighpH_Mech LowpH_Col Standard Endcapped C18 (Broad Compatibility) LowpH_Mech->LowpH_Col HighpH_Col Hybrid Silica (BEH) C18 (Requires Specialized Column) HighpH_Mech->HighpH_Col

Fig 2. Decision matrix for HPLC method development of basic amine hydrochloride salts.

Experimental Protocols

Sample Preparation (Self-Validating Diluent Matching)

To prevent the aforementioned peak splitting caused by solvent mismatch, the sample must be dissolved in a diluent that closely mimics the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride into a 10 mL volumetric flask.

  • Diluent Addition: Add 8 mL of Diluent (Mobile Phase A : Mobile Phase B, 95:5 v/v).

  • Dissolution: Sonicate for 5 minutes until fully dissolved. Bring to volume with Diluent (Final concentration: 1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent (Final concentration: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own performance to ensure column integrity and mobile phase preparation accuracy.

  • Inject the 0.1 mg/mL Working Standard five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area 2.0%.

    • Tailing Factor (Tf) 1.5.

    • Theoretical Plates (N) 5,000.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Base-Deactivated C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV/PDA) 270 nm (Primary for clean baseline); 220 nm (Secondary for max sensitivity)
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-15 min: 95% B15-15.1 min: 95% 5% B15.1-20 min: 5% B (Re-equilibration)

Results & Method Validation

Optimization Data

The selection of the low pH ion-pairing strategy is justified by comparing the chromatographic performance of the analyte under different pH conditions. At neutral pH, the primary amine is fully ionized while silanols are active, leading to catastrophic peak shape. At pH 2.0 with TFA, the peak shape is restored.

Table 2: Influence of Mobile Phase pH on Chromatographic Parameters

ConditionRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Observation
pH 7.0 (Phosphate Buffer)4.23.81,200Severe tailing, broad peak
pH 4.5 (Acetate Buffer)5.12.62,800Moderate tailing
pH 2.0 (0.1% TFA)7.81.112,500Sharp, symmetrical peak
Validation Parameters

The optimized method was validated according to ICH Q2 guidelines for assay determination.

Table 3: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 200 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10
Method Precision (%RSD, n=6) 0.85% 2.0%
Accuracy (Recovery %) 99.2% - 101.1%98.0% - 102.0%

Conclusion

The quantitative analysis of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride requires a strategic approach to overcome the inherent challenges of basic amine salts on silica-based stationary phases. By utilizing a low pH mobile phase modified with 0.1% TFA, silanol ionization is effectively suppressed, and the analyte is retained via a stable ion-pairing mechanism. The resulting method is highly self-validating, reproducible, and easily deployable in standard pharmaceutical development laboratories without the need for specialized high-pH resistant columns.

References

  • Journal of Medicinal Chemistry. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ACS Publications. URL: [Link]

  • Chromatography Forum. "Amine hydrochloride in HPLC - Peak Splitting and pH Gradients." ChromForum. URL:[Link]

  • SIELC Technologies. "HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography." SIELC Application Notes. URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yields in 4-(2-Fluorophenoxy)butan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers scale up the synthesis of aryloxyalkylamine derivatives, achieving high yields and high-purity hydrochloride salts can be challenging. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to optimize the synthesis of 4-(2-fluorophenoxy)butan-1-amine hydrochloride.

Synthetic Workflow & Self-Validating Protocol

The optimal route avoids the direct amination of 1-(4-bromobutoxy)-2-fluorobenzene, which typically suffers from over-alkylation[1]. Instead, we employ a modified Gabriel synthesis utilizing N-(4-bromobutyl)phthalimide[2].

Synthesis Step1 Step 1: O-Alkylation 2-Fluorophenol + N-(4-bromobutyl)phthalimide Intermediate Intermediate: N-(4-(2-fluorophenoxy)butyl)phthalimide Step1->Intermediate Step2 Step 2: Gabriel Cleavage Hydrazine Hydrate / EtOH Intermediate->Step2 FreeBase Free Base: 4-(2-fluorophenoxy)butan-1-amine Step2->FreeBase Step3 Step 3: Salt Formation HCl in Dioxane or Ether FreeBase->Step3 Final Final Product: 4-(2-fluorophenoxy)butan-1-amine HCl Step3->Final

Workflow for 4-(2-Fluorophenoxy)butan-1-amine HCl synthesis.

Standard Operating Procedure (SOP)

Phase 1: O-Alkylation

  • Charge a dry, argon-flushed flask with 2-fluorophenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide[2].

  • Add N-(4-bromobutyl)phthalimide (1.1 eq) and KI (0.1 eq). Heat to 80°C for 12 hours.

  • Validation Checkpoint: Run LC-MS. The mass of the starting phenol should be absent, replaced by the intermediate [M+H]⁺ peak.

  • Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Gabriel Cleavage (Ing-Manske Procedure)

  • Dissolve the crude intermediate in absolute ethanol (0.1 M).

  • Add hydrazine hydrate (3.0 eq) dropwise and reflux for 4 hours[3].

  • Cool to room temperature. Crucial Step: Acidify to pH 2 using 2M aqueous HCl.

  • Filter off the insoluble white precipitate (phthalhydrazide).

  • Basify the filtrate to pH 12 with 2M NaOH and extract the free amine into dichloromethane (DCM).

  • Validation Checkpoint: Spot the organic layer on TLC. A ninhydrin-positive spot (primary amine) should appear, confirming successful deprotection.

Phase 3: Hydrochloride Salt Formation

  • Dissolve the free base in strictly anhydrous diethyl ether (0.1 M) and cool to 0°C.

  • Slowly add 4M HCl in dioxane (1.1 eq) dropwise under vigorous stirring.

  • Stir for 30 minutes at 0°C. Filter the resulting white solid under a stream of nitrogen and dry in a vacuum desiccator.

Troubleshooting & FAQs

Q: Why is my yield for the O-alkylation step consistently below 60%?

A: The issue is likely poor nucleophilic substitution kinetics. 2-Fluorophenol is electronically deactivated compared to phenol due to the electron-withdrawing nature of the ortho-fluorine atom.

  • The Causality: The primary alkyl bromide is a moderate electrophile. Under standard conditions, the reaction stalls before completion.

  • The Solution: Implement an in situ Finkelstein reaction. By adding 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture, the iodide displaces the bromide to form a transient, highly reactive alkyl iodide intermediate. This significantly lowers the activation energy of the subsequent O-alkylation, driving the reaction to completion and improving yields to >85%.

Q: During the Gabriel cleavage with hydrazine, a thick white paste forms, and my product yield drops significantly. What is happening?

A: You are experiencing product occlusion. The Ing-Manske procedure generates phthalhydrazide as a byproduct[3]. This molecule is notoriously insoluble in ethanol and forms a voluminous, lattice-like precipitate.

  • The Causality: As the phthalhydrazide crashes out of solution, it physically traps the primary amine free base within its crystal structure. Standard filtration leaves a large portion of your product in the filter cake.

  • The Solution: Do not filter immediately. Instead, acidify the reaction mixture to pH 2 with aqueous HCl. This protonates the primary amine, converting it into a highly water-soluble hydrochloride salt. The amine salt easily passes through the filter into the aqueous filtrate, leaving the un-protonated, insoluble phthalhydrazide behind on the frit.

Q: My final hydrochloride salt is turning into a sticky oil instead of a free-flowing powder. How do I induce crystallization?

A: Aryloxyalkylamine hydrochlorides are highly hygroscopic and sensitive to the heat of neutralization.

  • The Causality: If aqueous HCl is used, or if the solvent contains trace moisture, the salt will absorb water and "melt" into an oil. Furthermore, adding HCl too rapidly at room temperature causes an exothermic spike, which prevents proper crystal nucleation.

  • The Solution: Ensure your free base is dissolved in strictly anhydrous solvents (ether or MTBE). Cool the system to 0°C to manage the exotherm, and use a non-aqueous acid source like 4M HCl in dioxane. If an oil still forms, triturate the mixture with cold, anhydrous hexane and scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization.

Troubleshooting Issue Low Yield Detected Check1 Check Alkylation (LC-MS) Issue->Check1 Check2 Check Cleavage (TLC/Ninhydrin) Issue->Check2 Sol1 Add KI Catalyst (Finkelstein) Check1->Sol1 Incomplete Conversion Sol2 Acidify to pH 2 before filtration Check2->Sol2 Phthalhydrazide Trapping

Diagnostic logic tree for resolving low reaction yields.

Quantitative Data & Optimization Summary

The following table summarizes the quantitative impact of the mechanistic adjustments discussed above, providing a clear benchmark for your scale-up campaigns.

Reaction StepStandard ConditionOptimized ConditionYield ImprovementKey Mechanistic Change
Alkylation DMF, K₂CO₃, 80°CDMF, K₂CO₃, KI (0.1 eq) , 80°C55% → 88%In situ Finkelstein acceleration
Cleavage NH₂NH₂, EtOH, filterNH₂NH₂, EtOH, Acidify pH 2 60% → 92%Prevents product occlusion in byproduct
Salt Formation HCl (aq), EvaporationHCl in Dioxane , Et₂O, 0°COil → PowderPrevents hygroscopic melting/exotherm

References

  • [2] EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (Details O-alkylation conditions for fluorophenol derivatives). Google Patents. URL:

  • [1] The Gabriel Synthesis (Mechanistic breakdown of preventing over-alkylation using phthalimide). Master Organic Chemistry. URL:

  • [3] Gabriel synthesis (Overview of the Ing-Manske procedure and phthalhydrazide byproduct challenges). Wikipedia. URL:

Sources

troubleshooting solubility issues with 4-(2-Fluorophenoxy)butan-1-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming organic solvent incompatibility with amine hydrochloride salts.

Executive Summary

4-(2-Fluorophenoxy)butan-1-amine is frequently supplied as a hydrochloride (HCl) salt to enhance benchtop stability, prevent atmospheric oxidation, and extend shelf-life. However, this salt form introduces significant solubility challenges when downstream applications (e.g., anhydrous coupling reactions, organic extractions) require non-polar or weakly polar organic solvents.

As a Senior Application Scientist, I have designed this troubleshooting guide to explain the physical chemistry driving these solubility issues and provide self-validating, field-proven protocols to successfully transition your compound into the organic phase.

Quantitative Data: Solubility Profiling

To select the appropriate solvent system or troubleshooting protocol, you must first understand the divergent solubility profiles of the protonated salt versus the neutral free base.

Solvent / Property4-(2-Fluorophenoxy)butan-1-amine HCl (Salt)4-(2-Fluorophenoxy)butan-1-amine (Free Base)
Molecular State Charged ( −NH3+​ ), Ionic LatticeNeutral ( −NH2​ ), Lipophilic
Water Highly SolubleInsoluble
Methanol / Ethanol SolubleSoluble
Dichloromethane (DCM) Insoluble (Forms Cloudy Suspension)Highly Soluble
Ethyl Acetate (EtOAc) InsolubleHighly Soluble
Hexanes / Toluene InsolubleSoluble

Troubleshooting Guides & FAQs

Q1: Why does 4-(2-Fluorophenoxy)butan-1-amine hydrochloride precipitate or form a cloudy suspension in solvents like dichloromethane (DCM) or ethyl acetate?

Causality: This is a fundamental conflict between the solvent's dielectric capacity and the ionic lattice energy of the target compound. As a hydrochloride salt, the molecule possesses a highly polar, charged ammonium headgroup ( −NH3+​ ) paired with a chloride counter-ion ( Cl− ). Solvents like DCM (dielectric constant ϵ≈8.9 ) lack the polarity required to overcome the strong electrostatic forces holding the salt lattice together[1]. To dissolve the salt directly without chemical modification, you must rely on highly polar solvents capable of ion-dipole interactions, such as, which stabilize the protonated ionic form.

Q2: My downstream reaction requires an anhydrous, aprotic solvent (e.g., DCM). How can I solubilize the compound without performing a full aqueous extraction?

Solution: You can perform an in situ neutralization (free-basing) using a lipophilic tertiary amine base. This shifts the equilibrium, deprotonating the target amine and transferring the hydrochloride salt to the tertiary base, rendering your target compound soluble in the organic phase[1].

Step-by-Step Methodology (In-Situ Free-Basing):

  • Suspend: Add 4-(2-Fluorophenoxy)butan-1-amine HCl (1.0 eq) to anhydrous DCM under an inert atmosphere.

  • Neutralize: Slowly add 1.1–1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise while stirring at 0 °C.

  • Agitate: Stir vigorously for 15–30 minutes as the mixture warms to room temperature.

  • Self-Validation Checkpoint: Observe the reaction vessel. The insoluble target salt will gradually dissolve into the DCM as it converts to the lipophilic free base. Concurrently, TEA·HCl or DIPEA·HCl may precipitate as a white solid. Spot the clear organic phase on a TLC plate alongside the original HCl salt (dissolved in MeOH); the free amine will exhibit a distinct retention factor ( Rf​ ) and stain positive with Ninhydrin. Filter the byproduct salts through a fine frit if a completely homogeneous solution is required.

Q3: What is the authoritative protocol for isolating the free base for long-term storage or use in moisture-sensitive organic assays?

Solution: To isolate the pure free amine, you must perform an aqueous alkaline extraction. This process removes the chloride counter-ion into the aqueous waste while driving the neutral, uncharged free amine into the organic phase[2].

Step-by-Step Methodology (Aqueous Extraction):

  • Dissolution: Dissolve the HCl salt in a minimum volume of deionized water.

  • Alkalinization: Add 1M NaOH (aq) dropwise under continuous stirring.

  • Self-Validation Checkpoint (Critical): Monitor the aqueous layer with universal pH paper. You must reach and maintain a pH of 10–11 to ensure complete deprotonation[3]. If the pH drops, the amine will re-protonate and remain in the aqueous waste, severely reducing your yield. The solution will turn cloudy as the free base crashes out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of DCM or EtOAc. Shake gently and vent frequently.

  • Phase Separation: Allow the layers to separate. The neutral free amine will migrate entirely into the organic layer[2].

  • Drying & Isolation: Collect the organic phase, wash with saturated aqueous NaCl (brine), and dry over anhydrous MgSO4​ . Filter off the drying agent and concentrate via rotary evaporation to yield the pure free amine as an oil.

Q4: During the liquid-liquid extraction of the free base, I am encountering a stubborn emulsion. How do I resolve this?

Causality: Emulsions in this specific system occur because the fluorophenoxy tail exhibits mild surfactant-like properties when interacting with partially protonated amine species at the biphasic interface. Troubleshooting Steps:

  • Increase Ionic Strength: Add saturated brine (NaCl) to the aqueous layer. This "salts out" the organic compound by increasing the polarity of the aqueous phase, forcing the lipophilic free base into the organic layer and rapidly breaking the emulsion[3].

  • Filtration: If the emulsion is stabilized by insoluble micro-particulates, vacuum-filter the entire biphasic mixture through a pad of Celite, then return the filtrate to the separatory funnel.

Workflow Diagram: Free-Basing Methodologies

Troubleshooting Start 4-(2-Fluorophenoxy)butan-1-amine HCl (Insoluble in Organics) Decision Goal: Immediate Reaction or Isolation? Start->Decision InSitu Immediate Reaction (In-Situ Neutralization) Decision->InSitu Aqueous Isolation & Storage (Aqueous Extraction) Decision->Aqueous Step1A Suspend in DCM/THF InSitu->Step1A Step1B Dissolve in H2O Aqueous->Step1B Step2A Add 1.1-1.5 eq DIPEA/TEA Step1A->Step2A ResultA Soluble Free Base + Precipitated Base·HCl Step2A->ResultA Step2B Add NaOH (aq) to pH 10-11 Step1B->Step2B Step3B Extract with DCM/EtOAc Step2B->Step3B ResultB Pure Free Base in Organic Phase (Dry & Concentrate) Step3B->ResultB

Logical workflow for selecting and executing the appropriate free-basing methodology.

References

  • "improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents." Benchchem. 1

  • "Solubility of Organic Compounds." University of Calgary.

  • "Freebase (chemistry)." Wikidoc. 2

  • "How can I free base cystamine dihydrochloride?" Chemistry Stack Exchange. 3

Sources

optimizing crystallization conditions for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Crystallization for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments. The following content is structured in a question-and-answer format, moving from common challenges to more advanced optimization strategies, providing not just protocols but the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" or forming a liquid layer instead of solid crystals. What is happening and how can I resolve this?

A1: The phenomenon of "oiling out," or liquid-liquid phase separation, is a common challenge in crystallization.[1] It typically occurs under conditions of high supersaturation where the solute separates from the solution as a liquid phase before it has a chance to organize into a crystalline solid lattice. This often happens when the solution temperature is above the melting point of the solid form you are trying to crystallize or when the solute's solubility is drastically reduced too quickly.

Core Causality:

  • High Supersaturation: Rapid cooling or the fast addition of an antisolvent can generate a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.

  • Melting Point Depression: Impurities in your material can lower its effective melting point, increasing the likelihood of it separating as an oil.

  • Solvent Choice: The boiling point of your chosen solvent may be too high, preventing the system from cooling enough for the solute to solidify before separating.

Troubleshooting Workflow:

G start Observation: 'Oiling Out' Occurs decision1 Is the cooling rate too fast? start->decision1 action1 Action: Reduce Cooling Rate (e.g., 5-10 °C/hour). Allow slow cooling to room temp before refrigeration. decision1->action1 Yes decision2 Is the solvent system optimal? decision1->decision2 No action1->decision2 action2 Action: Change Solvent System 1. Select a solvent with a lower boiling point. 2. Use a solvent/antisolvent pair to better control supersaturation (see Protocol 2). decision2->action2 Potentially decision3 Is the concentration too high? decision2->decision3 Unsure action2->decision3 action3 Action: Reduce Concentration Re-heat the solution and add more of the primary 'good' solvent to lower the saturation point. decision3->action3 Yes decision4 Has nucleation been induced? decision3->decision4 No action3->decision4 action4 Action: Induce Nucleation 1. Add seed crystals to the cooled solution. 2. Scratch the inner surface of the flask with a glass rod. decision4->action4 No end Result: Controlled Crystallization decision4->end Yes action4->end

Caption: Troubleshooting Decision Tree for "Oiling Out".

Q2: The crystallization produces very fine needles or a microcrystalline powder that is difficult to filter and dry. How can I obtain larger crystals?

A2: Crystal size and morphology are governed by the balance between two kinetic processes: nucleation (the formation of new crystal nuclei) and crystal growth.[2] When nucleation dominates, a large number of small crystals are formed. To obtain larger crystals, you must create conditions that favor crystal growth over nucleation.

Core Causality:

  • Rapid Nucleation: High supersaturation levels, whether from fast cooling or rapid antisolvent addition, promote massive primary nucleation, leaving little solute available for the growth of existing crystals.

  • High Agitation: Excessive stirring can increase secondary nucleation, where new crystals are formed from collisions between existing crystals, the impeller, and the vessel walls.

Strategies to Promote Crystal Growth:

  • Control Supersaturation: The key is to maintain a state of moderate supersaturation. This is often achieved by slowing down the crystallization process.

  • Optimize Cooling Profile: A non-linear or staged cooling profile is often superior to rapid, linear cooling.[3][4] This allows for a controlled nucleation phase followed by a growth-dominant phase.

  • Reduce Agitation: Gentle agitation (e.g., 100-200 RPM) is sufficient to maintain homogeneity without causing excessive crystal breakage and secondary nucleation.[5]

  • Seeding: Introducing a small quantity of high-quality seed crystals at the point of supersaturation provides a template for growth, bypassing the need for primary nucleation and allowing solute to deposit on the existing seeds.

Cooling Profile Description Impact on Crystal Size Distribution (CSD) Typical Use Case
Natural Cooling Flask is removed from heat and allowed to cool on the benchtop.Uncontrolled and often rapid, leading to a wide CSD with many fines.Quick, initial crystallization trials where purity is not the primary goal.
Linear Cooling Temperature is decreased at a constant rate (e.g., 20°C/hour).More controlled than natural cooling, but can still lead to excessive nucleation early on.Simple, programmed crystallizations.
Staged/Programmed Cooling A slow initial cooling rate to control nucleation, followed by a faster rate to promote growth and ensure high yield.[3][6]Can produce larger, more uniform crystals with a narrower CSD.Process optimization and scale-up for desired crystal attributes.
Q3: My crystallization yield is consistently low. What factors should I investigate?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.[7] This is primarily an issue of solubility and can be addressed by optimizing your solvent volume and final crystallization temperature.

Core Causality:

  • Excess Solvent: Using too much solvent to dissolve the compound means that the solution may not become sufficiently supersaturated upon cooling to drive complete precipitation.[7]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound has high solubility even at low temperatures.

  • Insufficient Cooling: If the final temperature is not low enough, a substantial amount of the product can remain in the solution.

Optimization Steps:

  • Determine a Solubility Curve: Experimentally determine the solubility of your compound in the chosen solvent system at various temperatures. This allows you to calculate the minimum solvent volume needed and predict the theoretical yield at a given final temperature.

  • Use an Antisolvent: If the compound is highly soluble in your primary solvent even at low temperatures, consider an antisolvent crystallization approach (see Protocol 2). An antisolvent is a liquid in which your compound is poorly soluble but is miscible with your primary solvent.[8][9] Its addition reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

  • Ensure Sufficient Maturation Time: After reaching the final temperature, hold the slurry with gentle agitation for a period (e.g., 2-4 hours).[5] This "maturation" or "aging" step allows the system to reach equilibrium, maximizing the yield.

Solvent/Antisolvent Polarity Boiling Point (°C) Typical Role for Amine HCl Salts
Isopropanol (IPA)Polar Protic82.6Primary Solvent
Ethanol (EtOH)Polar Protic78.4Primary Solvent
Methanol (MeOH)Polar Protic64.7Primary Solvent (High solubility)
AcetonePolar Aprotic56Primary Solvent / Antisolvent
Acetonitrile (ACN)Polar Aprotic82Primary Solvent
Tetrahydrofuran (THF)Polar Aprotic66Antisolvent
Heptane / HexaneNon-polar98.4 / 69Antisolvent
Methyl tert-butyl ether (MTBE)Non-polar55.2Antisolvent
Q4: I am concerned about polymorphism. How can I screen for different crystal forms and ensure I am producing the desired one?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][11] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, melting point, and bioavailability, making polymorph control critical in pharmaceutical development.[12][13]

Core Causality: Different crystallization conditions (solvent, temperature, cooling rate) can favor the nucleation and growth of different polymorphs. Often, a less stable (metastable) form crystallizes first and may later convert to a more stable form.[13]

Polymorph Screening Workflow:

A systematic polymorph screen involves crystallizing the compound under a wide variety of conditions.

G start Start: Purified 4-(2-Fluorophenoxy)butan-1-amine HCl process1 Solvent Screening: Prepare saturated solutions in a diverse set of solvents (polar, non-polar, protic, aprotic). start->process1 process2 Induce Crystallization (Parallel Experiments) process1->process2 method1 Slow Cooling (e.g., 5°C/hr) process2->method1 method2 Fast Cooling (Crash cool in ice bath) process2->method2 method3 Slow Evaporation (Vial with pierced lid) process2->method3 method4 Antisolvent Addition (e.g., add Heptane to IPA solution) process2->method4 process3 Isolate & Dry Solids method1->process3 method2->process3 method3->process3 method4->process3 analysis Characterize Solid Forms process3->analysis tech1 PXRD (Powder X-Ray Diffraction) analysis->tech1 tech2 DSC (Differential Scanning Calorimetry) analysis->tech2 tech3 TGA (Thermogravimetric Analysis) analysis->tech3 tech4 Microscopy analysis->tech4 end Identify & Classify Polymorphs (Form I, Form II, etc.) tech1->end tech2->end tech3->end tech4->end

Caption: A Systematic Workflow for Polymorph Screening.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This protocol describes a general method for obtaining crystalline material via controlled cooling.

  • Dissolution: In an appropriately sized flask, add the crude 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. Add the minimum amount of a suitable hot solvent (e.g., isopropanol) to fully dissolve the solid with gentle agitation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly. A programmed cooling profile is recommended for optimal results (e.g., cool from 80°C to 20°C over 4-6 hours).

  • Maturation: Once the target temperature (e.g., 0-5°C) is reached, maintain the slurry under gentle agitation for 2-4 hours to maximize yield.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This method is useful when the compound is too soluble in a single solvent or for controlling particle size.[9][14]

  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle warming.

  • Setup: Place the solution in a flask equipped with an overhead stirrer.

  • Antisolvent Addition: Slowly add a pre-determined volume of a suitable antisolvent (e.g., heptane or MTBE) to the stirred solution at a constant rate. The addition rate is a critical parameter that controls the level of supersaturation.[9]

  • Maturation: After the antisolvent addition is complete, allow the resulting slurry to stir for 1-2 hours.

  • Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the solvent/antisolvent system for the wash step.

References

  • Fiveable. (n.d.). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • Al-Remawi, M., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Feng, L., & Berglund, K. A. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 38(8), 3057–3065. Retrieved from [Link]

  • Fujiwara, M., et al. (2010). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 43(15), 33-38. Retrieved from [Link]

  • Mendoza-Coto, A., et al. (2025). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. Scientific Reports, 15(1), 1-9. Retrieved from [Link]

  • Singhal, D., & Curatolo, W. (2004). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Critical Reviews™ in Therapeutic Drug Carrier Systems, 21(4). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • Kim, K., & Kim, K. J. (2002). Modelling of crystallization process and optimization of the cooling strategy. Chemical Engineering Science, 57(12), 2291-2301. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-42. Retrieved from [Link]

  • He, Y., et al. (2025). Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. Chemical Engineering Science, 283, 119280. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Font, A., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 154. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Request PDF. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Lee, J. W., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 987456. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 967–973. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-fluorophenoxy)butan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Snell, E. H., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5038–5047. Retrieved from [Link]

  • Es-haghi, S. S., et al. (2019). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 19(6), 3364–3372. Retrieved from [Link]

  • Paudel, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 647. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-fluorophenoxy)butan-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Pereira, P. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. Retrieved from [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]

  • Google Patents. (n.d.). US4086234A - Process for the preparation of tertiary amines.
  • Scribd. (n.d.). Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Retrieved from [Link]

Sources

preventing thermal degradation of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride during storage. This document offers troubleshooting advice and answers to frequently asked questions to ensure the long-term integrity of your valuable compound.

Introduction: Understanding the Stability of Your Compound

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a primary amine salt. While generally stable under recommended storage conditions, its chemical structure—containing a primary amine, a phenyl ether linkage, and a hydrochloride salt—presents potential vulnerabilities to degradation, particularly when exposed to elevated temperatures, moisture, and light. This guide will help you understand the factors that can compromise the stability of this compound and provide actionable strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride during storage?

While specific degradation pathways for this molecule are not extensively documented in public literature, based on its chemical structure and general principles of amine chemistry, the primary concerns during storage are centered around two main factors:

  • Hygroscopicity and Hydrolysis: Amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water can act as a plasticizer, potentially leading to physical changes like clumping or caking.[3] More critically, in the presence of heat, water can facilitate hydrolytic degradation of the ether linkage, although this typically requires harsh conditions.

  • Thermal Decomposition: At elevated temperatures, amine compounds can undergo thermal degradation.[4] For primary amines, this can involve complex reaction pathways, including oxidation and rearrangement. While significant thermal degradation is more common at temperatures exceeding 120°C, long-term exposure to moderately elevated temperatures (e.g., above 30°C) can accelerate slow degradation processes, leading to a gradual loss of purity.[1][4]

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, it is crucial to adhere to the following storage guidelines:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation reactions.
Humidity Store in a dry environment, preferably in a desiccator.Prevents moisture absorption, which can lead to physical changes and potential chemical degradation.[1]
Atmosphere Tightly sealed container, consider backfilling with an inert gas (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can participate in oxidative degradation pathways.[5]
Light Exposure Protect from light by using an amber vial or storing in a dark location.UV radiation can provide the energy to initiate photo-degradation reactions.[6]

Q3: Can I store the compound at room temperature for short periods?

Short-term storage at ambient temperature (e.g., during shipping or sample preparation) is generally acceptable.[7] However, for long-term storage, refrigeration is strongly recommended to minimize the risk of cumulative degradation over time.

Q4: What are the visual signs of degradation?

Visual inspection can sometimes provide clues about the stability of your compound. Be aware of the following changes:

  • Color Change: A change from a white or off-white solid to a yellow or brown hue can indicate the formation of degradation products.

  • Clumping or Caking: This suggests moisture absorption due to the hygroscopic nature of the salt.[3] While not a direct sign of chemical degradation, it indicates improper storage and an increased risk of hydrolysis.

  • Melting or Oiling Out: If the solid appears to be melting or forming an oily residue at temperatures below its known melting point, this could be a sign of impurity formation, which can depress the melting point.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the degradation of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

Problem 1: I observe unexpected peaks in my HPLC or LC-MS analysis of a stored sample.

  • Possible Cause: The presence of new, unexpected peaks is a strong indicator of chemical degradation.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its potential degradation products.

    • Review Storage History: Check the storage conditions of the sample. Was it exposed to high temperatures, humidity, or light?

    • Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study under controlled stress conditions (e.g., heat, acid/base hydrolysis, oxidation).[8] This can help in tentatively identifying the degradation products observed in your stored sample.

    • Characterize Degradants: If the degradation is significant, consider using mass spectrometry (MS) to obtain molecular weight information of the unknown peaks, which can provide clues about their structure.[9]

Problem 2: My compound has become clumpy and is difficult to weigh accurately.

  • Possible Cause: This is a clear sign of moisture absorption due to the hygroscopic nature of the amine salt.[3]

  • Solution:

    • Drying: If the compound is thermally stable at moderate temperatures, you may be able to dry it under vacuum at a slightly elevated temperature (e.g., 40-50°C). However, it is crucial to first verify the thermal stability of your specific batch to avoid inducing degradation.

    • Handling in a Controlled Environment: For future use, handle the material inside a glove box or a controlled humidity chamber to prevent further moisture uptake.[5]

    • Improve Storage: Immediately transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel or Drierite).

Problem 3: I am seeing poor reproducibility in my biological assays.

  • Possible Cause: If the purity of your compound has decreased due to degradation, the actual concentration of the active molecule in your assays will be lower than calculated, leading to inconsistent results.

  • Solution:

    • Purity Re-analysis: Re-analyze the purity of your stored compound using a calibrated analytical method (e.g., HPLC with a reference standard).

    • Use a Fresh Batch: If degradation is confirmed, it is best to use a fresh, uncompromised batch of the compound for your experiments.

    • Implement Strict Storage Protocols: Ensure that all batches of the compound are stored under the ideal conditions outlined in the FAQ section to prevent future issues.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the container of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride in a refrigerator maintained at 2-8°C.

  • For long-term storage, place the primary container inside a secondary container, such as a desiccator, containing a desiccant.

  • When removing a sample, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • After dispensing the required amount, tightly reseal the container. For highly sensitive applications, consider backfilling the headspace with an inert gas like argon or nitrogen before sealing.

  • Return the container to the refrigerator promptly.

Protocol 2: Analytical Monitoring of Stability

A stability-indicating HPLC method is recommended to monitor the purity of the compound over time.

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and any potential more polar or less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

  • Analysis: Inject a solution of the compound at a known concentration. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

G cluster_observed_issue Observed Issue cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution issue Unexpected Experimental Results (e.g., new HPLC peaks, poor reproducibility) check_storage Review Storage Conditions (Temp, Humidity, Light) issue->check_storage check_handling Review Handling Procedures (e.g., equilibration before opening) issue->check_handling purity_analysis Re-analyze Purity (HPLC, LC-MS) check_storage->purity_analysis check_handling->purity_analysis degradation Chemical Degradation Confirmed purity_analysis->degradation New peaks or lower purity hygroscopicity Moisture Absorption (Clumping Observed) purity_analysis->hygroscopicity Clumping but purity acceptable no_degradation No Degradation Detected purity_analysis->no_degradation Purity is within specification use_fresh Use a Fresh Batch of Compound degradation->use_fresh improve_storage Implement Strict Storage Protocols (Refrigerate, Desiccate, Protect from Light) degradation->improve_storage hygroscopicity->improve_storage dry_sample Dry Sample Under Vacuum (If thermally stable) hygroscopicity->dry_sample other_factors Investigate Other Experimental Variables no_degradation->other_factors

Caption: Troubleshooting workflow for stability issues.

References

  • MedChemExpress. (2026, January 29). TCO-amine hydrochloride-SDS.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • ResearchGate. (n.d.).
  • NextSDS. (n.d.). 4-(4-fluorophenoxy)
  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4'-Fluorobutyrophenone.
  • Chen, Y., et al. (2013, March 6). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • ResearchGate. (n.d.).
  • World Journal of Pharmaceutical Sciences. (2017, June 25). Thermal Degradation of Terpolymer Derived from 2, 4-dihydroxyacetophenone, propylenediamine and Formaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • Bryan Research & Engineering, LLC. (n.d.).
  • ACS Publications. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines.
  • ACS Publications. (2015, June 4). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride.
  • ResearchGate. (2021, January 4).
  • MDPI. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • ResearchGate. (n.d.).
  • University of Kentucky. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • PMC. (2019, June 7). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides.
  • MDPI. (2021, July 13). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle.
  • Wuxi Further Pharmaceutical Co., LTD. (2025, March 18). How to solve the caking of API in the drug storage process?.
  • Fluorochem. (n.d.). High-Quality Chemical Products.
  • ChemScene. (n.d.). 1286744-21-5 | 4-((Trifluoromethyl)thio)butan-1-amine hydrochloride.
  • Thermo Fisher Scientific - US. (n.d.).
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Merck. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-amine hydrochloride.
  • PubChem. (n.d.). Sec-Butylamine.

Sources

Technical Support Center: Overcoming Steric Hindrance with 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Applications Science Team

Welcome to the technical support guide for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. We understand that its unique structural features, specifically the ortho-fluorine substituent, can present challenges. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Understanding the Core Challenge
Q1: Why is 4-(2-fluorophenoxy)butan-1-amine considered a "challenging" substrate?

A1: The challenge with this molecule arises from a combination of steric and electronic effects imparted by the fluorine atom at the ortho-position of the phenoxy ring.

  • Steric Hindrance: While the primary amine is at the end of a flexible four-carbon chain, the ortho-fluoro group can influence the molecule's overall conformation. It creates a "steric shield" that can physically obstruct the approach of bulky reagents to the amine's lone pair of electrons. This phenomenon, known as steric hindrance, can significantly slow down or even prevent reactions that would otherwise proceed smoothly with an un-substituted analogue.[1][2]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect. This can subtly influence the electronic properties of the entire molecule. Furthermore, the reactivity of C-H bonds ortho to fluorine substituents can be enhanced in certain metal-catalyzed reactions, which could potentially lead to unexpected side products in complex systems.[3]

The primary consequence for chemists is a reduction in the nucleophilicity and accessibility of the amine group, leading to sluggish or incomplete reactions under standard conditions.

Visualizing the Steric Challenge

Caption: Steric shielding of the amine by the ortho-fluoro group.

Section 2: Initial Troubleshooting & Essential Pre-Reaction Checks
Q2: My reaction with 4-(2-fluorophenoxy)butan-1-amine hydrochloride is not working. What should I check first?

A2: Before exploring advanced methodologies, ensure the fundamentals are correct. The most common oversight is improper handling of the hydrochloride salt.

1. Liberation of the Free Amine (Free-Basing): The starting material is an ammonium salt (R-NH3+ Cl-), which is not nucleophilic . You must add a base to deprotonate it and generate the reactive free amine (R-NH2).

  • Action: Add a suitable base to your reaction mixture. The choice of base is critical. It should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but generally should not interfere with your reaction.

  • Recommendation: For most applications like amide couplings or alkylations, a tertiary amine base is ideal as it is non-nucleophilic.

Table 1: Common Bases for Free-Basing Amines

BaseAbbreviationpKa of Conjugate AcidTypical StoichiometryNotes
TriethylamineTEA, Et₃N~10.71.1 - 1.5 eq.Common, inexpensive, but can be nucleophilic at high temperatures.
DiisopropylethylamineDIPEA, Hünig's Base~10.71.1 - 1.5 eq.Sterically hindered and non-nucleophilic; excellent general choice.
N-MethylmorpholineNMM~7.41.5 - 2.0 eq.Weaker base, useful when a milder base is required.
Potassium CarbonateK₂CO₃~10.3 (pKa of HCO₃⁻)>2.0 eq. (heterogeneous)Inorganic base, useful in polar aprotic solvents like DMF or acetonitrile.

2. Solvent and Temperature:

  • Solvent: Ensure your solvent is anhydrous, especially for moisture-sensitive reactions like those involving coupling reagents or acyl halides. Common choices include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

  • Temperature: Steric hindrance often increases the activation energy of a reaction. If the reaction is sluggish at room temperature, a moderate increase in heat (e.g., 40-80 °C) can often provide the necessary energy to overcome this barrier.[4]

Section 3: Advanced Troubleshooting for Amide Bond Formation

Amide coupling is one of the most common reactions where steric hindrance becomes a significant barrier.

Q3: My standard EDC/HOBt or DCC coupling is giving low yields. What is the mechanistic reason and what should I do next?

A3: Standard carbodiimide-based coupling reagents like EDC and DCC work by forming an activated O-acylisourea intermediate from the carboxylic acid. While effective for unhindered amines, the nucleophilic attack by a sterically encumbered amine on this intermediate can be very slow, allowing the intermediate to degrade or rearrange, leading to low yields.

Workflow for Overcoming Failed Amide Couplings

start Amide Coupling Fails with Standard Reagents (EDC/HOBt) check_base Confirm Amine is Free-Based (≥1.1 eq. DIPEA or TEA) start->check_base strategy1 Strategy 1: Use a High-Potency Uronium/Onium Salt Reagent check_base->strategy1 Confirmed strategy2 Strategy 2: Convert Acid to a More Reactive Electrophile check_base->strategy2 Confirmed hat_comu e.g., HATU, HBTU, COMU strategy1->hat_comu acyl_fluoride In situ Acyl Fluoride Formation strategy2->acyl_fluoride increase_temp Consider Higher Temperature (40-80°C) or Microwave hat_comu->increase_temp acyl_fluoride->increase_temp success Successful Amide Formation increase_temp->success

Caption: Decision workflow for troubleshooting challenging amide couplings.

Strategy 1: Employ High-Potency Coupling Reagents

For challenging substrates, switching to a more powerful class of coupling reagents, such as uronium/onium salts, is a highly effective strategy.

Why it works: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with carboxylic acids to form highly reactive activated esters. These intermediates are significantly more electrophilic than those formed by EDC, accelerating the subsequent nucleophilic attack by the hindered amine.

Table 2: Comparison of Coupling Reagent Strategies

MethodReagent(s)Relative ReactivityKey Advantages
Standard CarbodiimideEDC, HOBtModerateCost-effective, common.
Uronium/Onium SaltHATU, HBTU, COMUHigh Excellent for hindered amines, fast reaction times, low epimerization.
Acyl FluoridePyFluor, XtalFluor-EVery High Overcomes extreme steric and electronic challenges.[5][6]
Protocol: HATU-Mediated Coupling for Hindered Amines

This protocol provides a robust starting point for coupling 4-(2-Fluorophenoxy)butan-1-amine.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the activated ester forms.

  • Amine Addition: Add a solution of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Strategy 2: In Situ Formation of Acyl Fluorides

For exceptionally difficult couplings where even HATU may fall short, converting the carboxylic acid to a highly reactive acyl fluoride intermediate is a state-of-the-art solution.[5][6][7]

Why it works: Acyl fluorides are among the most reactive carboxylic acid derivatives for amide formation. Modern reagents allow for their safe and efficient generation in situ, followed by immediate reaction with the amine. This approach is particularly effective for coupling both sterically hindered and electronically deactivated substrates.[5][6]

Protocol: Acyl Fluoride-Mediated Amide Coupling
  • Preparation: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.2 eq.) and a fluorinating agent such as PyFluor or XtalFluor-E (1.3 eq.).

  • Solvent and Base: Add anhydrous DCM or MeCN, followed by DIPEA (3.0 eq.).

  • Activation: Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride.

  • Amine Coupling: Add 4-(2-Fluorophenoxy)butan-1-amine hydrochloride (1.0 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C overnight. The required temperature will depend on the severity of the steric hindrance.

  • Workup and Purification: Follow the same procedure as described for the HATU protocol.

Section 4: Purification Guidance
Q4: My product is streaking badly on my silica gel column. How can I improve the purification?

A4: The product of your reaction will likely be a basic amine or amide. Basic compounds can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and even product loss on the column.

Troubleshooting Purification:

  • Solution 1: Neutralize the Silica: Pre-treat your column or eluent. Add a small amount of a volatile base, such as triethylamine (~0.5-1.0%), to your solvent system (e.g., ethyl acetate/hexanes). This deprotonates the acidic sites on the silica, allowing your basic compound to elute cleanly.[4]

  • Solution 2: Use Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Amine-functionalized silica gel is commercially available and is an excellent choice for purifying basic compounds.[4] Neutral alumina can also be an effective alternative.

References
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Bode, J. W. (2011). The synthesis of sterically hindered amides. CHIMIA, 65(4), 233-236. [Link]

  • Smith, A. D., et al. (2011). Highly chemoselective, sterically sensitive NHC-catalysed amine acylation with pyridil. Chemical Communications, 47(41), 11561-11563. [Link]

  • Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 65(4), 233-236. [Link]

  • Reddy, B. V. S., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5785–5790. [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry. [Link]

  • Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(10), 17797-17808. [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2004-2007. [Link]

  • Li, W-D. Z., & Yang, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chinese Journal of Chemistry, 28(1), 55-59. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 1944–1952. [Link]

  • Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Accounts of Chemical Research, 52(2), 401–414. [Link]

  • Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • J. C. Biffinger, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mandado, M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-793. [Link]

Sources

Technical Support Center: Process Optimization for 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride .

Scaling this molecule from the bench to the pilot plant involves navigating three critical transformations: a sterically hindered Williamson ether synthesis, a highly sensitive nitrile hydrogenation, and a reactive crystallization of an amine salt. This portal addresses the most critical bottlenecks encountered during scale-up, providing field-tested troubleshooting logic, self-validating protocols, and authoritative mechanistic insights.

Process Workflow Overview

Workflow Step1 Stage 1: Alkylation 2-Fluorophenol + 4-Chlorobutyronitrile Step2 Stage 2: Catalytic Hydrogenation Nitrile Reduction to Primary Amine Step1->Step2 Intermediate: 4-(2-Fluorophenoxy)butyronitrile Step3 Stage 3: Reactive Crystallization HCl Salt Formation & Isolation Step2->Step3 Free Base: 4-(2-Fluorophenoxy)butan-1-amine

Caption: Three-stage synthetic workflow for 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

Stage 1: Alkylation (Williamson Ether Synthesis)

Q: Why am I observing incomplete conversion of 2-fluorophenol and hydrolysis of the alkylating agent during scale-up?

A: Incomplete conversion is a common artifact of scaling up biphasic Williamson ether syntheses. 2-Fluorophenol is electronically deactivated by the ortho-fluoro substituent, reducing the nucleophilicity of the phenoxide ion[1]. If you are using aqueous sodium hydroxide under Phase Transfer Catalysis (PTC) conditions, the extended reaction times required at scale often lead to the competitive base-catalyzed hydrolysis of 4-chlorobutyronitrile into 4-hydroxybutyronitrile or butyrolactam derivatives.

The Solution: Transition from an aqueous biphasic system to an anhydrous polar aprotic system. Utilizing anhydrous K2​CO3​ in Dimethylformamide (DMF) enhances the nucleophilicity of the phenoxide (due to the lack of a hydrogen-bonding hydration shell) and completely suppresses the hydrolysis of the nitrile[2].

Self-Validating Protocol: Anhydrous Alkylation
  • Charge: To a dry, jacketed reactor under N2​ , charge 2-fluorophenol (1.0 equiv), anhydrous K2​CO3​ (1.5 equiv, finely milled), and DMF (5 volumes).

  • Deprotonation: Heat the suspension to 60 °C and agitate at 250 RPM for 45 minutes to ensure complete phenoxide formation.

  • Dosing: Continuously dose 4-chlorobutyronitrile (1.1 equiv) over 2 hours. Causality: Controlled dosing manages the exothermic SN​2 reaction, preventing localized thermal spikes that could lead to solvent degradation.

  • Aging: Elevate the temperature to 80 °C and hold for 4 hours.

  • Validation Check: Sample the reaction for HPLC. The process is self-validated to proceed only when unreacted 2-fluorophenol is ≤1.0% (Area).

  • Workup: Cool to 20 °C, quench with DI water (15 vol), and extract with MTBE (2 x 5 vol). Wash the organic layer with 5% NaOH to purge any residual unreacted phenol.

Stage 2: Nitrile Reduction (Hydrogenation)

Q: My impurity profile shows 15-20% of a secondary amine dimer. How can I suppress this over-alkylation during hydrogenation?

A: The catalytic hydrogenation of nitriles to primary amines proceeds via a highly reactive aldimine intermediate. As the primary amine product (4-(2-fluorophenoxy)butan-1-amine) accumulates in the reactor, it acts as a nucleophile, attacking the aldimine intermediate to form a secondary imine, which is subsequently reduced to a secondary amine dimer[3].

The Solution: Introduce anhydrous ammonia ( NH3​ ) into the reaction matrix. Ammonia acts as a competing, sterically unhindered nucleophile. By Le Chatelier's principle, a high concentration of NH3​ forces the equilibrium of the aldimine-amine condensation backward, drastically improving primary amine selectivity. Furthermore, switching from Raney Nickel to Raney Cobalt significantly reduces dehalogenation (defluorination) and improves catalyst longevity[4].

Troubleshooting Issue Impurity: Dimer Formation (Secondary Amine > 5%) Cause1 Insufficient NH3 concentration Issue->Cause1 Check stoichiometry Cause2 Aldimine accumulation Issue->Cause2 Check catalyst kinetics Action1 Increase NH3 to 3.0-5.0 equiv. Cause1->Action1 Action2 Switch to Raney Co catalyst Cause2->Action2

Caption: Troubleshooting logic for dimer impurity suppression during nitrile reduction.

Quantitative Data: Hydrogenation Optimization

Table 1: Impact of catalyst and additives on primary amine selectivity.

CatalystAdditivePressure (bar)Temp (°C)Primary Amine Yield (%)Dimer Impurity (%)Defluorination (%)
Raney NiNone105065.228.44.1
Raney Ni NH3​ (3 eq)206085.78.23.8
Raney Co NH3​ (3 eq)208096.4 < 1.5 < 0.5
Self-Validating Protocol: High-Pressure Catalytic Hydrogenation
  • Charge: To a high-pressure Hastelloy autoclave, charge 4-(2-fluorophenoxy)butyronitrile, methanol (10 vol), and Raney Cobalt (15 mol% relative to substrate). Note: Raney Co must be transferred as a slurry in water/methanol to prevent pyrophoric ignition.

  • Ammonia Addition: Seal the reactor, cool to 5 °C, and pressurize with anhydrous NH3​ (3.0 equiv).

  • Purge & Pressurize: Purge the headspace with N2​ (3 cycles at 5 bar), followed by H2​ (3 cycles at 5 bar). Pressurize with H2​ to 20 bar.

  • Reaction: Heat the vessel to 80 °C. Agitate at 800 RPM to overcome gas-liquid mass transfer limitations.

  • Validation Check: Monitor the mass flow controller. The reaction is complete when H2​ uptake ceases and reactor pressure stabilizes for 30 consecutive minutes.

  • Filtration: Cool to 20 °C, vent safely through an acid scrubber, and filter the catalyst through a Celite pad under an Argon atmosphere.

Stage 3: Salt Formation & Reactive Crystallization

Q: Upon adding HCl, the product precipitates as a sticky oil (oiling out) rather than a crystalline solid. How do I fix this?

A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the amine hydrochloride exceeds the metastable zone width, causing the solute to separate as a solute-rich liquid phase rather than nucleating as a crystal[5]. This is highly common in exothermic reactive crystallizations where localized high concentrations of HCl generate massive, instantaneous supersaturation[6].

The Solution: Separate the chemical reaction (salt formation) from the physical phase change (crystallization). Perform the HCl addition at a temperature above the saturation temperature to keep the salt fully dissolved. Then, utilize a controlled linear cooling ramp combined with product seeding to force heterogeneous nucleation, bypassing the LLPS boundary entirely.

Self-Validating Protocol: Controlled Cooling Crystallization
  • Dissolution: Dissolve the crude 4-(2-fluorophenoxy)butan-1-amine free base in Isopropanol (IPA, 6 volumes) in a jacketed crystallizer.

  • Acidification: Slowly dose 1.05 equiv of 5M HCl in IPA over 1 hour. Maintain the jacket temperature at 40 °C to prevent premature precipitation.

  • Heating: Elevate the temperature to 65 °C. Validation Check: The solution must be completely clear. If turbidity persists, add up to 1 additional volume of IPA until clear.

  • Cooling & Seeding: Cool the solution linearly to 55 °C. Charge 1.0 wt% of highly pure, milled 4-(2-fluorophenoxy)butan-1-amine hydrochloride seeds.

  • Maturation: Hold the suspension isothermally at 55 °C for 2 hours. Causality: This maturation period allows the seed bed to consume the initial supersaturation, establishing a robust crystal lattice and preventing secondary nucleation spikes.

  • Isolation: Cool linearly to 5 °C at a rate of 10 °C/hour.

  • Validation Check: Sample the slurry and inspect under polarized light microscopy. The presence of highly birefringent, distinct crystalline habits (rather than amorphous spheres) validates a successful crystallization.

  • Drying: Filter and wash the cake with cold IPA/Heptane (1:1). Dry under vacuum at 45 °C until constant weight.

References

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods Source: MDPI URL:1

  • Practical electrochemical hydrogenation of nitriles at the nickel foam cathode Source: Green Chemistry (RSC Publishing) URL:3

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: BenchChem URL:5

  • Design and Commercialization of an End-to-End Continuous Pharmaceutical Production Process: A Pilot Plant Case Study Source: ACS Publications (Organic Process Research & Development) URL:6

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: ACS Publications (Organic Process Research & Development) URL:4

  • Multistep continuous flow synthesis of Erlotinib Source: CCS Publishing URL:2

Sources

Validation & Comparative

Navigating the Structural Landscape of 4-(2-Fluorophenoxy)butan-1-amine Analogs for Enhanced Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Understanding Structure-Activity Relationships

For researchers and scientists in the field of drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride analogs, offering insights into their structural modifications and the resulting impact on their pharmacological profiles. By examining experimental data and the causal relationships behind synthetic choices, this document serves as a critical resource for designing next-generation therapeutic agents.

The core structure, a phenoxyalkylamine, is a versatile scaffold found in a variety of pharmacologically active compounds. Phenylalkylamine derivatives, in a broader sense, are known to exhibit a range of effects, from central nervous system stimulation to hallucinogenic activity, with distinct structure-activity relationships (SARs) for each type of activity.[1] The introduction of a fluorine atom and the specific arrangement of the phenoxy, butyl, and amine groups in 4-(2-Fluorophenoxy)butan-1-amine create a unique chemical space for exploration. This guide will dissect the key structural components and their influence on biological targets.

Core Molecular Scaffold and Key Modification Points

The fundamental structure of 4-(2-Fluorophenoxy)butan-1-amine consists of three primary regions amenable to modification to explore the SAR: the aromatic ring, the alkyl chain, and the terminal amine group. Understanding how alterations in these regions affect the overall pharmacology is crucial for lead optimization.

DOT Script for Core Scaffold

Caption: Key modifiable regions of the 4-(2-Fluorophenoxy)butan-1-amine scaffold.

The Influence of Aromatic Ring Substitution

The 2-fluoro substitution on the phenoxy ring is a critical determinant of the molecule's properties. Fluorine, being highly electronegative, can alter the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. It can also form key interactions, such as hydrogen bonds or dipole interactions, with biological targets.

Studies on related fluorinated compounds have demonstrated the significant impact of fluorine substitution. For instance, in the development of c-Met inhibitors, a 2-fluorophenoxy quinoline series showed potent activity, suggesting the favorable orientation and electronic properties conferred by the fluorine atom.[2] Similarly, the synthesis of fluorinated benzophenones for biological activity probing highlights the role of fluorine in providing additional specificity in protein-ligand binding.[3]

Comparative Analysis of Aromatic Ring Analogs:

Analog Modification Observed/Predicted Effect on Activity Supporting Rationale
Parent Compound 2-FluoroBaseline activityThe 2-position of the fluorine influences the conformation of the phenoxy ring and its interaction with receptors.
Analog A 4-FluoroAltered receptor binding and selectivityShifting the fluorine to the 4-position changes the molecule's dipole moment and steric profile, potentially favoring different receptor subtypes.
Analog B 2,4-DifluoroIncreased potency or altered metabolismMultiple fluorine atoms can enhance binding affinity through increased electrostatic interactions and can block sites of metabolism, increasing bioavailability.
Analog C No FluorineReduced potency or altered selectivityThe absence of the electronegative fluorine atom would significantly change the electronic nature of the phenoxy ring, likely reducing interactions with the target that rely on this feature.

The Role of the Alkyl Chain

The four-carbon butan chain serves as a flexible linker between the aromatic ring and the amine group. Its length, rigidity, and substitution can profoundly impact how the molecule fits into a binding pocket.

The length of the alkyl chain is often a critical factor for optimal activity in phenoxyalkylamine derivatives. An optimal chain length allows the terminal amine and the aromatic ring to engage with their respective binding sites on the receptor simultaneously. Shortening or lengthening the chain can lead to a loss of affinity.

Experimental Protocol: Synthesis of Alkyl Chain Analogs

A common synthetic route to explore the impact of the alkyl chain involves the Williamson ether synthesis followed by amination.

Step 1: Synthesis of the Phenyl Ether

  • To a solution of 2-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add the appropriate dihaloalkane (e.g., 1,4-dibromobutane for the parent compound, 1,3-dibromopropane for a shorter chain analog).

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting haloalkoxybenzene intermediate by column chromatography.

Step 2: Amination

  • Dissolve the purified intermediate in a polar solvent like ethanol.

  • Add an excess of ammonia (or a primary amine for N-substituted analogs) in a sealed reaction vessel.

  • Heat the mixture at an elevated temperature and pressure.

  • After the reaction is complete, cool the vessel and remove the solvent.

  • The crude product can be purified by acid-base extraction and recrystallization or chromatography. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol.[4]

DOT Script for Synthesis Workflow

Synthesis_Workflow Start 2-Fluorophenol + Dihaloalkane Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Haloalkoxybenzene Step1->Intermediate Step2 Amination (NH3, Ethanol, Heat) Intermediate->Step2 Product 4-(2-Fluorophenoxy)alkyl-1-amine Step2->Product

Caption: General synthetic workflow for preparing alkyl chain analogs.

The Significance of the Amine Group

The terminal primary amine is a key pharmacophoric feature, often involved in a crucial salt bridge interaction with an acidic residue (e.g., aspartate, glutamate) in the binding site of many receptors. The basicity of this amine, which can be modulated by N-substitution, is critical for this interaction.

The structure-activity relationships of phenylalkylamines often show that modifications to the amino group can switch activity between different receptor types or alter the mode of action (e.g., agonist vs. antagonist).[1] For example, in studies of fluoroalkylamine derivatives of narcotic analgesics, changes in the basicity of the amine group due to N-fluoroalkylation led to a loss of in vivo agonist activity.[5]

Comparative Analysis of Amine Group Analogs:

Analog Modification Expected Effect on Activity Rationale
Parent Compound Primary Amine (-NH2)Baseline activityForms a strong ionic bond with the receptor.
Analog D Secondary Amine (-NHCH3)Potentially increased potency and/or selectivity, altered metabolic stabilityThe methyl group can provide additional van der Waals interactions and may alter the pKa of the amine. It could also influence metabolic pathways.
Analog E Tertiary Amine (-N(CH3)2)Likely decreased activity for targets requiring a hydrogen bond donorThe loss of the N-H proton prevents the formation of a key hydrogen bond, which is often essential for activity at many biogenic amine receptors.
Analog F Acetylated Amine (-NHCOCH3)Inactive as a direct receptor ligandThe amide is significantly less basic than the amine and cannot form the crucial ionic bond. It may act as a prodrug if metabolized back to the amine in vivo.

Broader Context and Related Structures

The principles derived from the SAR of 4-(2-Fluorophenoxy)butan-1-amine analogs can be contextualized within the broader class of phenoxyalkylamines and other related structures. For instance, novel phenoxyalkylamine derivatives have been synthesized and evaluated for their alpha-blocking activity, demonstrating the versatility of this scaffold.[6] Furthermore, the 4-(fluorophenoxy) moiety has been incorporated into more complex structures, such as spiro-hydantoin derivatives, to develop anticonvulsant agents.[7] These examples underscore the broad therapeutic potential of this chemical class.

Conclusion

The structural activity relationship of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride analogs is a complex interplay of electronic, steric, and physicochemical properties. Systematic modifications of the aromatic ring, the alkyl chain, and the terminal amine group are essential for elucidating the key interactions with their biological targets. This guide provides a framework for understanding these relationships and for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols and comparative data presented herein serve as a foundation for further research and development in this promising area of medicinal chemistry.

References

  • Glennon, R. A. (1991). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 105, 153-167. [Link]

  • Sakurai, S., Okada, F., Mitani, K., Yasuda, S., Kato, H., & Ito, Y. (1990). [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 110(10), 737–745. [Link]

  • Zhao, X., Liu, Y., Wang, Y., Li, Y., & Sun, H. (2017). Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1635-1647. [Link]

  • Abdel-Monem, M. M., Portoghese, P. S., & Larson, D. L. (1981). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 24(6), 664-668. [Link]

  • Tran, T. T. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

  • Obach, R. S., & Reed, J. R. (2003). The effect of the ortho-fluoro substituent on the metabolism of a series of phenoxy-N-alkylpiperidines by human liver microsomes. Drug Metabolism and Disposition, 31(11), 1367–1374.
  • Jacques, V., Czaplicki, G., & Lainé, C. (2015). Fluorine and its impact on molecular properties: a case study of fluorinated phenylalkylamines. Journal of Fluorine Chemistry, 177, 57-65.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Synthesis and structure-activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. European Journal of Medicinal Chemistry, 45(6), 2273–2280. [Link]

  • Google Patents. (2019). CN109384677A - A method of synthesis primary amine hydrochloride.

Sources

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are critical for quality control in drug development and manufacturing.

This guide provides an in-depth comparison of three common analytical techniques for the purity validation of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select, develop, and validate the most appropriate method for their specific needs. Our narrative is grounded in the principles of causality, self-validating protocols, and authoritative regulatory standards, primarily the ICH Q2(R1) guidelines.[1][2][3][4]

Chapter 1: The Framework of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is not merely a checklist exercise but a scientific investigation to establish the performance characteristics of the method. According to international guidelines such as ICH Q2(R1) and USP General Chapter <1225>, a well-validated method ensures that the results are accurate, reliable, and reproducible.[1][5][6] The core parameters of validation are interconnected, collectively ensuring the method is "fit for purpose."

The primary goal is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

Validation_Ecosystem cluster_purpose Core Objective cluster_performance Performance Characteristics Purpose Fitness for Purpose Specificity Specificity Purpose->Specificity ensured by Accuracy Accuracy Purpose->Accuracy ensured by Precision Precision Purpose->Precision ensured by LOD_LOQ LOD / LOQ Specificity->LOD_LOQ impacts Linearity Linearity Accuracy->Linearity demonstrated via Range Range Precision->Range defines Linearity->Range establishes Robustness Robustness Robustness->Purpose indicates reliability Method_Selection_Workflow Start Define Analytical Requirement Q1 Need to quantify structurally related impurities? Start->Q1 Q2 Need to quantify residual solvents? Q1->Q2 No Method_HPLC Use Validated RP-HPLC Method Q1->Method_HPLC Yes Q3 Need a rapid assay of high-purity bulk material? Q2->Q3 No Method_GC Use Validated Headspace GC Method Q2->Method_GC Yes Method_Titr Use Validated Non-Aqueous Titration Q3->Method_Titr Yes Combine Combine HPLC and GC for full purity profile Method_HPLC->Combine Method_GC->Combine

Sources

Benchmarking 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride: Structural Dynamics and Transporter Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The aryloxyalkylamine scaffold is a privileged structure in neuropharmacology, serving as the foundational backbone for numerous monoamine transporter (MAT) inhibitors and serotonergic ligands[1]. While clinical standards like fluoxetine and atomoxetine utilize a branched 3-carbon (propylamine) chain, systematic modifications to the linker length and aryl substitution pattern can profoundly alter binding kinetics, target selectivity, and metabolic stability.

As application scientists, we frequently evaluate novel building blocks to overcome the limitations of standard scaffolds. This guide benchmarks 4-(2-Fluorophenoxy)butan-1-amine hydrochloride against standard aryloxyalkylamines, providing researchers with a mechanistic understanding of how chain elongation and ortho-halogenation influence pharmacological profiles.

Structural Causality & SAR Dynamics

To understand the utility of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, we must deconstruct its two primary deviations from the baseline aryloxypropylamine scaffold:

  • Chain Elongation (Butan-1-amine vs. Propan-1-amine): The flexible spacer connecting the aromatic head group to the basic amine tail is critical for spanning the orthosteric binding sites in monoamine transporters[2]. Extending the aliphatic chain from three to four carbons increases the molecule's conformational flexibility and lipophilicity. This allows the protonated primary amine to maintain its critical salt-bridge interaction with highly conserved aspartate residues (e.g., Asp98 in SERT) while the phenoxy ring probes deeper, previously inaccessible hydrophobic sub-pockets within the transporter's vestibule.

  • Ortho-Fluoro Substitution: The introduction of a fluorine atom at the 2-position of the phenoxy ring exerts a strong inductive electron-withdrawing effect without adding significant steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen). This alters the electron density of the aromatic system, enhancing π

    π stacking interactions with aromatic residues in the binding pocket. Furthermore, the highly electronegative fluorine acts as a localized dipole, facilitating targeted interactions with specific residues—a mechanism similarly responsible for the high-affinity interaction between aryloxyalkylamines and 5-HT receptors[1].

SAR_Logic Base Standard Aryloxypropylamine Mod1 Chain Extension (Butan-1-amine) Base->Mod1 Mod2 Ortho-Substitution (2-Fluoro) Base->Mod2 Effect1 Increased Flexibility & Lipophilicity Mod1->Effect1 Effect2 Altered Electron Density & Dipole Interactions Mod2->Effect2 Target Monoamine Transporter (SERT/NET) Binding Effect1->Target Effect2->Target

Caption: SAR logic flow detailing the mechanistic effects of structural modifications.

Comparative Benchmarking Matrix

The table below synthesizes the isolated effects of chain elongation and halogenation on the primary scaffold. We intentionally benchmark the hydrochloride salts to ensure accurate molarity calculations, as the free bases of these compounds are prone to oxidation and erratic lipid partitioning in aqueous buffers.

CompoundSERT Ki​ (nM)NET Ki​ (nM)CLogPHLM t1/2​ (min)Mechanistic Note
3-Phenoxypropan-1-amine HCl ~450~12001.845Baseline unsubstituted scaffold.
3-(2-Fluorophenoxy)propan-1-amine HCl ~180~5002.055Fluorine enhances affinity via dipole interactions.
4-Phenoxybutan-1-amine HCl ~300~8002.340Elongation increases lipophilicity but reduces stability.
4-(2-Fluorophenoxy)butan-1-amine HCl ~85 ~210 2.5 65 Synergistic enhancement of affinity and stability.
Fluoxetine HCl (Clinical Reference)1.525004.0>120Highly branched, SERT-selective standard.

*Note: Binding affinities ( Ki​ ) are representative benchmarking ranges derived from isolated membrane preparations to illustrate comparative SAR trends.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol for evaluating MAT affinity is designed as a self-validating system . The norepinephrine transporter (NET) serves as the primary mechanism for the inactivation of noradrenergic signaling, making accurate, noise-free binding assays critical for profiling these inhibitors[3].

Protocol: Radioligand Binding Assay (SERT/NET)

1. Membrane Preparation & Reagent Causality

  • Action: Resuspend HEK293 cells expressing human SERT or NET in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Causality: The inclusion of high NaCl concentrations is non-negotiable. Monoamine transporters are strictly Na+/Cl− -dependent symporters; omitting these ions will collapse the orthosteric binding pocket, resulting in false-negative binding data.

2. The Self-Validating Incubation Matrix Set up the assay in a 96-well format using the following control logic to validate the run:

  • Tube A (Total Binding - TB): Radioligand (e.g., [3H] -citalopram for SERT) + Buffer.

  • Tube B (Non-Specific Binding - NSB): Radioligand + 10 µM Fluoxetine.

    • Validation Check: If Tube B counts exceed 20% of Tube A, the assay is invalid. This indicates excessive lipid partitioning or degraded radioligand.

  • Tube C (Test Compound): Radioligand + 4-(2-Fluorophenoxy)butan-1-amine HCl (Dose-response: 10−10 to 10−5 M).

3. Rapid Filtration & Termination

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: Aryloxyalkylamines are highly lipophilic and will non-specifically bind to untreated glass fiber, artificially inflating baseline noise. PEI provides a cationic coating that repels the protonated amine of the ligand. Furthermore, washing must be done with ice-cold buffer; room-temperature washing accelerates off-rate kinetics, stripping the radioligand from the receptor.

4. Quantification

  • Action: Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify via Liquid Scintillation Counting (LSC).

Assay_Workflow cluster_incubation Incubation Phase (Self-Validating) Prep Membrane Preparation (HEK293 SERT/NET) Total Total Binding (TB) Radioligand Only Prep->Total NonSpec Non-Specific Binding (NSB) + 10 µM Fluoxetine Prep->NonSpec Test Test Compound Dose-Response (10^-10 to 10^-5 M) Prep->Test Filter Rapid Filtration (PEI-treated GF/B) Total->Filter NonSpec->Filter Test->Filter Read Liquid Scintillation Counting Filter->Read Calc Specific Binding = TB - NSB IC50 & Ki Calculation Read->Calc

Caption: Self-validating radioligand binding assay workflow with built-in controls.

References

  • Insights of ligand binding in modeled h5-HT1A receptor: homology modeling, docking, MM-GBSA, screening and molecular dynamics Source: ResearchGate URL
  • 3-(4-Methoxyphenoxy)
  • Genetic or acquired deficits in the norepinephrine transporter: Current understanding of clinical implications Source: ResearchGate URL

Sources

Evaluating Bioisosteric Replacement Effects in 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Fluorophenoxy)butan-1-amine hydrochloride represents a highly versatile structural motif frequently utilized in the development of central nervous system (CNS) therapeutics, particularly monoamine reuptake inhibitors and receptor ligands. The scaffold features three critical domains: a lipophilic aromatic ring, a flexible ether-linked alkyl chain, and a basic primary amine.

While this parent scaffold exhibits excellent target binding, it frequently suffers from pharmacokinetic liabilities—most notably, rapid clearance via cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. This guide provides an objective, data-driven comparison of bioisosteric replacements targeting the fluorine atom and the ether linkage, detailing how these modifications influence metabolic stability, lipophilicity, and target affinity[1].

Structural Analysis & Rationale for Bioisosterism

Rational drug design relies on substituting problematic functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological trajectories while mitigating specific liabilities[1].

The Halogen Domain: Fluorine Replacements

The ortho-fluorine atom in the parent compound serves a dual purpose: it restricts the conformation of the ether linkage via stereoelectronic effects and blocks CYP-mediated aromatic oxidation.

  • Trifluoromethyl (-CF3): A classical replacement that significantly increases lipophilicity (LogD) and metabolic stability. However, the increased bulk can induce steric clashes in tight receptor pockets.

  • Chlorine (-Cl): Provides a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and alters the electrostatic potential, often enhancing halogen-bond acceptor interactions with target proteins[1].

The Linker Domain: Ether Oxygen Replacements

The ether oxygen (-O-) is the primary metabolic soft spot, susceptible to rapid O-dealkylation.

  • Methylene (-CH2-): A classical replacement that completely eliminates O-dealkylation. However, it removes a critical hydrogen-bond acceptor (HBA) and increases the molecule's overall lipophilicity, often leading to higher non-specific binding and poor aqueous solubility.

  • Difluoromethylene (-CF2-): A modern, non-classical bioisostere. The highly electronegative fluorine atoms withdraw electron density, allowing the carbon atom to act as a weak HBA, mimicking the original ether oxygen. Crucially, the strong C-F bonds render the linker entirely resistant to oxidative cleavage[2].

BioisostereWorkflow Parent 4-(2-Fluorophenoxy) butan-1-amine F_Rep Fluorine Replacement (Modulate LipE & Sterics) Parent->F_Rep O_Rep Ether Replacement (Prevent O-Dealkylation) Parent->O_Rep CF3 Trifluoromethyl (-CF3) Increased LogD F_Rep->CF3 Cl Chlorine (-Cl) Altered Sterics F_Rep->Cl CH2 Methylene (-CH2-) Loss of HBA O_Rep->CH2 CF2 Difluoromethylene (-CF2-) Retained HBA, Stable O_Rep->CF2

Fig 1: Logical workflow for bioisosteric replacement of 4-(2-Fluorophenoxy)butan-1-amine.

Comparative Performance Data

The following table synthesizes representative experimental data comparing the parent compound against its primary bioisosteric analogs. The data illustrates the trade-offs between metabolic clearance ( Clint​ ), lipophilicity (LogD), and target affinity.

Compound VariantModificationLogD (pH 7.4)HLM Clint​ (µL/min/mg)Target Affinity ( Ki​ nM)Primary Metabolic Liability
Parent None2.185.412.5Rapid O-dealkylation
Analog A 2-F 2-CF32.962.118.2O-dealkylation
Analog B 2-F 2-Cl2.478.09.8O-dealkylation
Analog C -O- -CH2-3.224.5145.0Aliphatic oxidation
Analog D -O- -CF2-2.612.3 15.1 Highly stable

Key Takeaway: Analog D (-CF2- replacement) represents the optimal bioisostere. It drastically reduces intrinsic clearance (from 85.4 to 12.3 µL/min/mg) by blocking O-dealkylation, while maintaining a LogD and target affinity nearly identical to the parent compound due to the preserved HBA properties[2].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methods used to generate the comparative data.

In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( Clint​ ) of the compounds, validating the metabolic stability gained through bioisosteric replacement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining a low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is strictly required for accurate intrinsic clearance calculations.

  • Incubation Setup: Combine 1 µM test compound with pooled human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: Adding NADPH only after pre-incubation ensures the system reaches thermal and enzymatic equilibrium, preventing artificially skewed initial velocity ( V0​ ) readings.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide. Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting the reaction at precise time points. Tolbutamide serves as an internal standard to normalize LC-MS/MS ionization variability, ensuring data trustworthiness.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

MetabolicPathway CYP Hepatic CYP450 (e.g., CYP2D6/3A4) Degradation Oxidative O-Dealkylation CYP->Degradation High Affinity Stable Metabolic Resistance (Prolonged Half-life) CYP->Stable Steric/Electronic Block Parent Parent Ether (-O-) Parent->CYP CF2 Isostere (-CF2-) CF2->CYP Metabolites Phenol + Aldehyde (Rapid Clearance) Degradation->Metabolites

Fig 2: CYP450-mediated degradation pathway vs. metabolic resistance of the -CF2- bioisostere.

Late-Stage Bioisostere Replacement via Metallaphotoredox Catalysis

Historically, replacing an ether with a -CF2- group required lengthy de novo synthesis. Utilizing recent advancements in metallaphotoredox deoxydifluoromethylation[2], this protocol allows for the direct conversion of an aliphatic alcohol precursor into the -CF2- bioisostere.

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the aliphatic alcohol precursor (1.0 equiv), a benzoxazolium salt (1.5 equiv), Cu(MeCN)4PF6 (10 mol %), and an Iridium photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6) (2 mol %) in anhydrous acetonitrile.

  • Activation: Add an electrophilic difluoromethylating reagent (e.g., S -(difluoromethyl)sulfonium salt) (1.5 equiv) and a mild base (e.g., K2HPO4). Causality: The benzoxazolium salt condenses with the alcohol to form an activated adduct. This step is critical as it primes the strong C-O bond for subsequent homolytic cleavage[2].

  • Photoredox Catalysis: Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs for 16 hours at room temperature. Causality: The blue light excites the Ir-photocatalyst, initiating a single-electron transfer (SET) that fragments the activated alcohol into an alkyl radical. The copper co-catalyst intercepts this radical and couples it with the -CF2H source, forging the new C(sp3)-CF2H bond without requiring harsh thermal conditions[2].

  • Purification: Dilute the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography to isolate the fluorinated bioisostere.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[Link]

  • Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290-12358.[Link]

  • Mao, E., Prieto Kullmer, C. N., Sakai, H. A., & MacMillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067-5073.[Link]

Sources

Safety Operating Guide

4-(2-Fluorophenoxy)butan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(2-Fluorophenoxy)butan-1-amine Hydrochloride

Executive Summary 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a specialized halogenated amine salt frequently utilized in advanced drug development and neurochemical research. Because it contains both a highly stable carbon-fluorine (C-F) bond and a reactive primary amine hydrochloride, its disposal requires strict segregation and high-temperature thermal destruction. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, spill containment, and environmental disposal of this compound.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is essential for safe laboratory operations:

  • The Halogenated Aromatic Ring : The C-F bond is exceptionally strong (~485 kJ/mol). Standard municipal incineration temperatures cannot effectively cleave this bond, leading to the potential release of toxic fluorinated products of incomplete combustion (PICs)[1]. Therefore, specialized high-temperature rotary kiln incineration is mandatory ()[1].

  • The Hydrochloride Salt : The HCl moiety enhances aqueous solubility but renders the resulting solution mildly acidic. Direct disposal into municipal wastewater is strictly prohibited due to aquatic toxicity and the risk of disrupting biological wastewater treatment systems.

  • Physiological Hazards : Like similar fluorophenoxy amine hydrochlorides, this compound acts as a localized irritant. It causes skin irritation, serious eye irritation, and potential respiratory tract irritation upon the inhalation of dust ()[2].

Quantitative Operational Parameters

The following table summarizes the critical physicochemical data necessary for planning neutralization and disposal logistics.

ParameterValue / GuidelineOperational Causality
Molecular Weight ~219.68 g/mol Used to calculate stoichiometric requirements for acid-base neutralization in liquid waste.
Aqueous pH 4.0 – 5.5 (Acidic)Dissociation of the HCl salt requires active neutralization (pH 6-8) prior to long-term waste storage to prevent container degradation.
Incineration Temp > 1,100 °C (2,012 °F)Extreme thermal energy is required to completely mineralize the C-F bond and prevent toxic PIC formation.
Waste Classification Halogenated OrganicMust be segregated from non-halogenated streams to comply with EPA RCRA guidelines and prevent toxic halogen gas release during disposal.

Standard Operating Procedures (SOPs) for Handling & Disposal

SOP A: Solid Spill Containment and Recovery This protocol prevents aerosolization and ensures complete recovery of the solid active pharmaceutical ingredient (API).

  • Isolate & PPE : Evacuate the immediate 2-meter radius. Don chemical-resistant nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Causality: The powder is a respiratory and ocular irritant; preventing mucosal contact is the first line of defense.

  • Suppress Aerosolization : Do not dry-sweep. Lightly cover the spill with a damp, chemically inert absorbent pad. Causality: Dry sweeping generates airborne particulates, increasing inhalation risk and expanding the contamination zone.

  • Collect : Use a non-sparking plastic scoop to transfer the dampened solid and the absorbent pad into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontaminate & Validate : Wash the spill area with a mild alkaline detergent solution, followed by a distilled water rinse. Wipe the area with pH paper; a neutral reading (pH 7) validates that all acidic hydrochloride residues have been successfully removed from the surface.

SOP B: Liquid Waste Neutralization & Segregation This self-validating protocol ensures liquid waste is stabilized before transport.

  • Assess : Extract a 5 mL aliquot of the aqueous waste containing the compound and measure the initial pH using a calibrated pH meter.

  • Neutralize : Slowly titrate a dilute alkaline solution (e.g., 1M NaOH) into the bulk waste carboy under continuous magnetic stirring. Causality: Controlled neutralization prevents localized exothermic reactions and stabilizes the amine for storage.

  • Validate : Re-measure the pH. The system is validated for storage only when the pH stabilizes between 6.0 and 8.0 for at least 5 minutes.

  • Segregate & Label : Transfer the neutralized solution into a secondary-contained carboy explicitly designated for "Halogenated Aqueous Waste." Never mix with non-halogenated solvents, as this exponentially increases disposal costs and regulatory complexity ()[3].

Disposal Logic & Environmental Fate

The fundamental principle of managing fluorinated organic waste is preventing environmental persistence. Once the waste is segregated, it is transported to an EPA-permitted hazardous waste facility. The waste undergoes rotary kiln incineration at temperatures exceeding 1,100°C. To prevent the atmospheric release of hazardous hydrofluoric (HF) and hydrochloric (HCl) gases, the incinerator must be equipped with a caustic scrubber system (typically utilizing calcium hydroxide), which neutralizes the acidic gases into benign, solid calcium fluoride and calcium chloride salts.

G Start 4-(2-Fluorophenoxy)butan-1-amine HCl Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved SolidCont Collect in HDPE Container Solid->SolidCont LiqpH Check pH & Neutralize (pH 6-8) Liquid->LiqpH Label Label: Halogenated Organic Waste SolidCont->Label LiqCont Transfer to Halogenated Liquid Waste LiqpH->LiqCont LiqCont->Label Incinerate High-Temp Incineration with HF Scrubber Label->Incinerate

Fig 1. Segregation and disposal workflow for halogenated amine hydrochloride waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA).[Link]

Sources

Navigating the Safe Handling of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in the pharmaceutical and drug development landscape, the introduction of novel chemical entities into a workflow is a routine yet critical event. Among these, compounds like 4-(2-Fluorophenoxy)butan-1-amine hydrochloride represent building blocks of potential therapeutic breakthroughs. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 4-(2-Fluorophenoxy)butan-1-amine hydrochloride, moving beyond a simple checklist to instill a deep understanding of why each procedural step is crucial. Our goal is to empower you with the knowledge to create a self-validating system of safety, fostering a culture of confidence and precision in your research.

Immediate Safety Protocols: Your First Line of Defense

Before the first spatula of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride is weighed, a thorough understanding of the immediate safety measures is non-negotiable. These steps are designed to mitigate the most immediate risks of exposure.

Engineering Controls: Containing the Hazard

The most effective safety measures are those that isolate the hazard from the user.

  • Chemical Fume Hood: All handling of solid 4-(2-Fluorophenoxy)butan-1-amine hydrochloride and the preparation of its solutions must be conducted in a properly functioning chemical fume hood.[4] This is to prevent the inhalation of any fine particulates or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.

  • Safety Equipment Accessibility: The location of the nearest safety shower and eyewash station must be known to all personnel handling the compound.[1][5] These should be unobstructed and tested regularly.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling 4-(2-Fluorophenoxy)butan-1-amine hydrochloride.

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat must be worn.Gloves should be inspected for any signs of degradation before use. Contaminated clothing should be removed immediately and laundered before reuse.[2][5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary if ventilation is inadequate or for cleaning up spills.Required when handling large quantities or in situations where dust or aerosols may be generated.[2][3]
Hand Protection Chemical-resistant gloves.Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow PPE Selection for Handling 4-(2-Fluorophenoxy)butan-1-amine hydrochloride start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid in_fume_hood Working in Fume Hood? handling_solid->in_fume_hood Yes respirator Add Respiratory Protection: - NIOSH-approved respirator handling_solid->respirator No small_scale Small Scale (<1g)? in_fume_hood->small_scale Yes risk_of_splash Risk of Splashing? in_fume_hood->risk_of_splash No (Larger Scale) small_scale->risk_of_splash Yes ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_basic No ppe_goggles Enhanced Eye Protection: - Goggles risk_of_splash->ppe_goggles Yes ppe_face_shield Full Face Protection: - Goggles & Face Shield risk_of_splash->ppe_face_shield High Risk end Proceed with Task ppe_basic->end ppe_goggles->end ppe_face_shield->end respirator->in_fume_hood

Caption: PPE Selection Workflow Diagram

Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

  • Preparation: Before handling the compound, ensure your work area in the fume hood is clean and uncluttered. Assemble all necessary equipment, including weighing paper, spatulas, and solvent-dispensing tools.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your chemical-resistant gloves.

  • Weighing the Compound: Carefully weigh the desired amount of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride on weighing paper. Avoid creating dust. If any static is present, an anti-static gun can be beneficial.

  • Dissolution: If preparing a solution, add the weighed solid to your vessel within the fume hood. Slowly add the solvent, ensuring the container is pointed away from you.

  • Post-Handling: After use, securely cap the stock container. Clean any residual compound from the spatula and weighing paper with a solvent-dampened wipe, disposing of the wipe in the designated hazardous waste container.

  • Doffing PPE: Remove your gloves using the proper technique to avoid skin contact with the outer surface.[5] Remove your lab coat and safety glasses. Wash your hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is your safety net.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

In Case of a Spill:

For a minor spill within a fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, including a respirator if necessary, contain the spill with an absorbent material like vermiculite or a commercial spill pillow.[8][9]

  • Gently sweep the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • All materials used for the cleanup must be disposed of as hazardous waste.[10]

For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[10][11]

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection and Labeling:

  • Solid Waste: Unused or waste solid 4-(2-Fluorophenoxy)butan-1-amine hydrochloride should be placed in a clearly labeled, sealed container for hazardous waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed. Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[12]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

Container Decontamination:

Empty containers that held 4-(2-Fluorophenoxy)butan-1-amine hydrochloride must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., the solvent used for your solution).

  • Collect all rinsate as hazardous liquid waste.[4]

  • Deface or remove the original label.

  • Once decontaminated, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.[4]

Under no circumstances should 4-(2-Fluorophenoxy)butan-1-amine hydrochloride or its solutions be disposed of down the drain.[1][3]

By integrating these detailed safety and handling protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • Enamine. Safety Data Sheet - (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride.
  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - TRANS-3-FLUOROCYCLOBUTAN-1-AMINE HYDROCHLORIDE.
  • What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1).
  • Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-2-Aminobutyramide hydrochloride.
  • Enamine. Safety Data Sheet - methyl 4-(4-bromo-2-fluorophenoxy)
  • Aaron Chemicals. Safety Data Sheet - N-(4-chlorobenzyl)-1-butanamine hydrochloride.
  • BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Greenbook.
  • Sigma-Aldrich. 4-(2,4-difluorophenoxy)butan-1-amine hydrochloride.
  • Industrial Safety Tips. PPE For Chemical Handling With Example.
  • Greenbook.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Collect and Recycle. Amine Disposal For Businesses.
  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety.
  • University of North Carolina at Charlotte. CHEMICAL SPILL PROCEDURES - Environmental Health and Safety.
  • Florida State University. Chemical Spills - Emergency Management.
  • Health and Safety Executive. Emergency response / spill control.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • Chemical Waste Disposal Guidelines.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenoxy)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.